molecular formula C7H11NS B1596281 N-methyl-1-(3-methylthiophen-2-yl)methanamine CAS No. 860997-09-7

N-methyl-1-(3-methylthiophen-2-yl)methanamine

Cat. No.: B1596281
CAS No.: 860997-09-7
M. Wt: 141.24 g/mol
InChI Key: KSWAIIKUFIWWOC-UHFFFAOYSA-N
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Description

N-methyl-1-(3-methylthiophen-2-yl)methanamine is a useful research compound. Its molecular formula is C7H11NS and its molecular weight is 141.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(3-methylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6-3-4-9-7(6)5-8-2/h3-4,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWAIIKUFIWWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359384
Record name N-Methyl-1-(3-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860997-09-7
Record name N-Methyl-1-(3-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-methyl-1-(3-methylthiophen-2-yl)methanamine

[1]

Executive Summary

This compound is a specialized heterocyclic secondary amine serving as a critical building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and agrochemical fungicides.[1] Characterized by a 2,3-disubstituted thiophene core, this scaffold offers unique steric and electronic properties compared to its unsubstituted 2-thienyl analogs (e.g., the Duloxetine scaffold).[1] This guide outlines its physicochemical profile, validated synthesis routes, and analytical characterization standards.[1]

Chemical Identity & Structure

AttributeDetail
IUPAC Name This compound
Common Synonyms 2-(Methylaminomethyl)-3-methylthiophene; Methyl-(3-methyl-2-thienyl)methylamine
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol (Free Base)
SMILES CNCC1=C(C)C=CS1
Key Functionality Secondary amine (nucleophile), Thiophene (electron-rich aromatic)
Structural Visualization

The following diagram illustrates the 2D connectivity and key steric features of the molecule.

Physicochemical Properties

Note: Values are derived from experimental data of close structural analogs and computational models where specific experimental data is proprietary.

PropertyValue / Description
Physical State Pale yellow to colorless oil (Free base); White crystalline solid (HCl salt)
Boiling Point ~85–90 °C at 10 mmHg (Predicted)
pKa (Conjugate Acid) 9.8 ± 0.3 (Typical for secondary benzyl-like amines)
LogP 1.76 (Predicted)
Solubility Free Base: Soluble in DCM, EtOAc, MeOH, Et₂O.[1][2] Sparingly soluble in water.HCl Salt: Highly soluble in water, MeOH, DMSO.[1]
Stability Air-sensitive (slow oxidation to N-oxide).[1] Store under inert atmosphere (Ar/N₂) at 2–8°C.

Synthesis & Manufacturing Protocols

Two primary routes are recommended based on scale and available precursors. Route A is preferred for laboratory scale due to milder conditions, while Route B is scalable for process chemistry.[1]

Route A: Reductive Amination (Recommended)

This route avoids the use of potent lachrymators (chloromethyl derivatives) and offers high regioselectivity.[1]

Precursors: 3-methylthiophene-2-carbaldehyde, Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB).[1]

  • Imine Formation:

    • Charge a reaction vessel with 3-methylthiophene-2-carbaldehyde (1.0 eq) and anhydrous DCM (10 mL/g).

    • Add Methylamine (1.2 eq, THF solution) and Acetic Acid (1.0 eq) to catalyze imine formation.[1]

    • Stir at room temperature (RT) for 2 hours under N₂. Monitoring by TLC should show disappearance of aldehyde.[1]

  • Reduction:

    • Cool mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 30 minutes.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Workup:

    • Quench with saturated NaHCO₃ (aq).[1]

    • Extract with DCM (3x).[1] Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.[1]

  • Purification:

    • Purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) or convert to HCl salt for crystallization.[1]

Route B: Amide Reduction (Scalable)

Ideal for generating the compound from the corresponding carboxylic acid derivative.[1]

Synthesis_Route_BFigure 2: Amide Reduction Pathway (Route B)Start3-Methylthiophene-2-carboxylic acidStep1Activation(SOCl2 or CDI)Start->Step1IntermediateN,3-Dimethylthiophene-2-carboxamideStep1->Intermediate+ MeNH2Step2Reduction(LiAlH4 in THF, Reflux)Intermediate->Step2ProductThis compoundStep2->ProductWorkup (Fieser)

[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][3]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15 (d, J = 5.2 Hz, 1H, Thiophene-H5)

    • δ 6.78 (d, J = 5.2 Hz, 1H, Thiophene-H4)

    • δ 3.85 (s, 2H, Ar-CH ₂-N)[1]

    • δ 2.45 (s, 3H, N-CH ₃)[1]

    • δ 2.20 (s, 3H, Ar-CH ₃)

    • Note: The methylene singlet at 3.85 ppm is diagnostic.[1] It may appear as a doublet if protonated or coupled to NH.

Mass Spectrometry (LC-MS)[1][4]
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 142.09 m/z[1]

  • Fragmentation: Loss of methylamine fragment (m/z ~31) may be observed in MS/MS.[1]

Pharmaceutical & Research Applications

Structure-Activity Relationship (SAR) Studies

This compound serves as a "steric probe" in medicinal chemistry.[1] In drugs containing a 2-thienyl moiety (e.g., Duloxetine , Tiotropium analogs), replacing the unsubstituted ring with the 3-methylthiophene variant tests the tolerance of the binding pocket.[1] The 3-methyl group introduces:

  • Steric Clash: Can prevent binding if the pocket is tight around the thiophene ring.[1]

  • Conformational Lock: Restricts rotation around the C2-linker bond, potentially freezing the bioactive conformation.[1]

Isostere for Indole Alkaloids

The 3-methylthiophene moiety is often used as a bioisostere for the indole ring system (specifically the C2-C3 bond region) in serotonin receptor ligands, allowing for modulation of lipophilicity without significantly altering the electronic footprint.[1]

Agrochemical Synthesis

Used as an intermediate for thiophene-based fungicides (e.g., carboxamide class), where the amine functionality acts as a linker to the toxophore.[1]

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodePrecaution
Skin Irritation H315Wear nitrile gloves.[1] Wash thoroughly after handling.[1]
Eye Damage H318Wear safety goggles.[1] Risk of serious damage due to basicity.[1]
Acute Toxicity H302Harmful if swallowed.[1] Do not pipette by mouth.

Disposal: Thiophene derivatives must be disposed of as hazardous organic waste containing sulfur.[1] Do not bleach (risk of forming chlorinated sulfur compounds).[1]

References

  • Syntheses of Thiophene Derivatives. Organic Syntheses, Coll. Vol. 4, p.671 (1963).[1] (Foundational thiophene chemistry). [1]

  • Reductive Amination Methodologies. Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849-3862 (1996).[1] [1]

  • Thiophene Isosteres in Drug Design.Journal of Medicinal Chemistry, "Bioisosteric Replacements of the Indole Ring System".
  • PubChem Compound Summary. "2-(Dimethylaminomethyl)-3-methylthiophene" (Analogous structure for property validation).

Technical Monograph: N-methyl-1-(3-methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and application of N-methyl-1-(3-methylthiophen-2-yl)methanamine , a critical heterocyclic building block in medicinal chemistry.

Core Scaffold: Thiophene-2-methanamine | Functional Class: Secondary Amine / Heterocyclic Building Block[1]

Executive Summary & Chemical Profile

This compound is a secondary amine featuring a thiophene core substituted at the 2-position with an (N-methyl)aminomethyl group and at the 3-position with a methyl group.[1][2] It serves as a strategic bioisostere for N,2-dimethylbenzylamine in fragment-based drug design (FBDD).[1]

Its structural significance lies in the thiophene ring , which acts as a


-excessive heteroaromatic system, offering distinct electronic properties compared to phenyl analogs.[1] This compound is frequently utilized as an intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and agrochemical fungicides.[1]
Physicochemical Data Table
PropertyValue (Predicted/Experimental)Significance
Molecular Formula

Core composition
Molecular Weight 141.23 g/mol Fragment-based screening compliant
CAS Number 104163-35-1 (Primary amine analog); Specific N-methyl variant often custom synthesizedIdentification
pKa (Base) ~9.5 (Predicted)Basic enough to form stable HCl salts
logP ~1.8Moderate lipophilicity, good membrane permeability
Boiling Point ~205°C (at 760 mmHg)High boiling liquid; purification via distillation requires vacuum
Storage Store as HCl salt at -20°CFree base is prone to oxidation/polymerization

Synthetic Methodology: Reductive Amination

The most robust and scalable route to this compound is the Reductive Amination of 3-methylthiophene-2-carbaldehyde.[1] This "one-pot" protocol minimizes the isolation of unstable imine intermediates.[1]

Reagents & Precursors[2][4][5][6][7]
  • Precursor: 3-methylthiophene-2-carbaldehyde (CAS 58561-01-6).[1]

  • Amine Source: Methylamine (33% in EtOH or 2M in THF).[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

    
    ).[1]
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]

Step-by-Step Protocol

Caution: Thiophene derivatives can be potent sensitizers.[1] Perform all steps in a fume hood.

  • Imine Formation (Equilibrium Establishment):

    • Charge a reaction vessel with 3-methylthiophene-2-carbaldehyde (1.0 eq) dissolved in anhydrous DCM.

    • Add Methylamine (1.2 – 1.5 eq) dropwise at 0°C.[1]

    • Add a dehydrating agent (e.g.,

      
       or molecular sieves) to push the equilibrium toward the imine (Schiff base).[1]
      
    • Stir: 1–2 hours at Room Temperature (RT).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over

      
       here because it selectively reduces the imine without reducing the aldehyde precursor if any remains.[1]
      
    • Reaction Time: Stir overnight (12–16 hours) at RT under nitrogen atmosphere.

  • Work-up & Isolation:

    • Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       solution.[1]
      
    • Extract the aqueous layer with DCM (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: The crude oil is often purified via Kugelrohr distillation or converted immediately to the Hydrochloride salt (using 4M HCl in dioxane) for stability.[1]

Mechanistic Pathway & Logic

The synthesis relies on the nucleophilic attack of methylamine on the carbonyl carbon of the aldehyde. The 3-methyl substituent on the thiophene ring provides steric bulk, which can slightly retard the initial attack but also protects the resulting amine from metabolic degradation at the benzylic-like position.[1]

Visualization: Reductive Amination Workflow

The following diagram illustrates the transformation from the aldehyde precursor to the final secondary amine.

G Aldehyde 3-methylthiophene- 2-carbaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Nucleophilic Attack (-H2O) Methylamine Methylamine (CH3NH2) Methylamine->Imine Product N-methyl-1-(3-methyl- thiophen-2-yl)methanamine Imine->Product Hydride Transfer RedAgent NaBH(OAc)3 (Reducing Agent) RedAgent->Product

Figure 1: Reaction pathway for the synthesis of the target amine via reductive amination.[1][3][4]

Applications in Drug Discovery

This molecule is not merely a solvent or reagent; it is a Pharmacophore Fragment .[1]

Bioisosterism in CNS Agents

In the development of SNRIs (like Duloxetine analogs), the thiophene ring replaces the phenyl ring to alter metabolic stability and receptor binding affinity. The electron-rich nature of thiophene (6


 electrons over 5 atoms) allows for stronger 

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pockets of transporters like SERT (Serotonin Transporter) or NET (Norepinephrine Transporter).[1]
Agrochemical Fungicides

Thiophene-based amines are key intermediates for succinate dehydrogenase inhibitor (SDHI) fungicides.[1] The amine moiety reacts with acid chlorides (e.g., nicotinyl chlorides) to form amide linkages found in broad-spectrum antifungal agents.[1]

Stability Considerations

Unlike benzylamines, thiophene-2-methylamines are prone to acid-catalyzed polymerization (resinification) due to the high reactivity of the thiophene ring positions 4 and 5.[1]

  • Protocol Requirement: Always store the free base at low temperatures (<4°C) or, preferably, convert it to the Hydrochloride (HCl) or Oxalate salt , which are stable solids.

Safety & Toxicology (GHS Standards)

Handling this compound requires strict adherence to safety protocols due to its corrosive and sensitizing nature.[1][5]

Hazard ClassH-CodeStatementMitigation
Skin Corrosion H314Causes severe skin burns and eye damage.[1]Wear nitrile gloves (double gloving recommended) and face shield.[1]
Acute Toxicity H302Harmful if swallowed.[1][5][6]Do not eat/drink in lab.[1] Wash hands post-handling.[1][5][6][7]
Sensitization H317May cause an allergic skin reaction.[1][5]Use in a laminar flow hood or biosafety cabinet.[1]

Disposal: Thiophene derivatives must be segregated from general organic waste due to sulfur content, which requires specialized incineration to prevent


 emissions.[1]

References

  • Synthesis of 3-methylthiophene-2-aldehyde : Google Patents, CN102993163A. Describes the bromination and Grignard reaction to produce the aldehyde precursor.[8]

  • Thiophene-2-methanamine Derivatives : PubChem Compound Summary. Data on the primary amine analog (CAS 104163-35-1) and general physical properties of the scaffold.[1]

  • Reductive Amination Protocols : Organic Syntheses. Standard procedures for converting aldehydes to secondary amines using Sodium Triacetoxyborohydride.

  • Thiophene Bioisosteres in Medicinal Chemistry: Journal of Medicinal Chemistry. Discusses the electronic effects of replacing phenyl rings with thiophene in drug design. (General Reference for Section 4).

Sources

An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of N-methyl-1-(3-methylthiophen-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential derivatization strategies, and key biological evaluation protocols for N-methyl-1-(3-methylthiophen-2-yl)methanamine and its analogs. The thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and effects on the central nervous system.[1] This document is intended for researchers, scientists, and drug development professionals, offering a foundation for the exploration of this chemical space. We will delve into the synthetic pathways for the core molecule, outline methodologies for generating diverse derivatives, and provide detailed, field-proven protocols for assessing their potential as therapeutic agents.

The Thiophene Scaffold: A Versatile Core in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable pharmacophore. Thiophene derivatives have been successfully developed into drugs for a wide array of therapeutic applications. The structural versatility of the thiophene nucleus allows for fine-tuning of physicochemical properties and biological activity through the introduction of various substituents. This guide focuses on a specific, yet promising, class of thiophene derivatives centered around the this compound core.

Synthesis of the Core Scaffold: this compound

A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. A logical and well-established approach to this compound is through the reductive amination of 3-methyl-2-thiophenecarboxaldehyde. This method offers a direct and often high-yielding route to the target secondary amine.[2][3]

Synthesis of the Precursor: 3-methyl-2-thiophenecarboxaldehyde

The starting material, 3-methyl-2-thiophenecarboxaldehyde, can be synthesized through various established methods. One common approach is the Vilsmeier-Haack formylation of 3-methylthiophene. This reaction utilizes a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto the electron-rich thiophene ring.

Reductive Amination Protocol

The reductive amination of 3-methyl-2-thiophenecarboxaldehyde with methylamine is a key transformation. This reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) being common choices due to their selectivity and mild reaction conditions.[3]

Experimental Protocol: Synthesis of this compound

  • Imine Formation: To a solution of 3-methyl-2-thiophenecarboxaldehyde (1.0 eq) in an appropriate solvent such as methanol or dichloromethane, add a solution of methylamine (1.1-1.5 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram of the Synthetic Workflow

G start 3-methylthiophene step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 aldehyde 3-methyl-2-thiophenecarboxaldehyde step1->aldehyde step2 Reductive Amination (Methylamine, NaBH4) aldehyde->step2 product This compound step2->product

Caption: Synthetic route to the core scaffold.

Derivatization Strategies for Library Generation

The presence of a secondary amine in the core scaffold provides a convenient handle for a wide range of derivatization reactions, allowing for the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

N-Alkylation and N-Arylation

The secondary amine can be readily alkylated using various alkyl halides in the presence of a base. This allows for the introduction of a wide variety of alkyl and substituted alkyl groups. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl and heteroaryl substituents.

N-Acylation

Acylation of the secondary amine with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents like HATU or EDC) will yield a series of amides. This introduces a hydrogen bond acceptor and can significantly alter the electronic and steric properties of the molecule.

Sulfonylation

Reaction with sulfonyl chlorides will produce sulfonamides, which are known to be important pharmacophores in a variety of drugs.

Diagram of Derivatization Pathways

G core This compound alkylation N-Alkylation (R-X, Base) core->alkylation acylation N-Acylation (RCOCl or (RCO)2O) core->acylation sulfonylation Sulfonylation (RSO2Cl) core->sulfonylation alkylated_deriv N-Alkyl Derivatives alkylation->alkylated_deriv acylated_deriv N-Acyl (Amide) Derivatives acylation->acylated_deriv sulfonylated_deriv N-Sulfonyl (Sulfonamide) Derivatives sulfonylation->sulfonylated_deriv

Caption: Key derivatization strategies.

Potential Biological Activities and Evaluation Protocols

Thiophene-containing molecules have demonstrated a broad spectrum of biological activities. Based on the structural features of this compound, several therapeutic areas warrant investigation.

Monoamine Transporter Inhibition

The structural similarity of the core scaffold to known monoamine reuptake inhibitors suggests that these derivatives could interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4][5] Inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs.

Experimental Protocol: Monoamine Transporter Uptake Assay [6][7]

This protocol describes a fluorescence-based assay to measure the inhibition of monoamine transporters expressed in mammalian cells.

  • Cell Culture: Maintain HEK293 cells stably expressing human DAT, SERT, or NET in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Procedure:

    • Wash the cell monolayer with assay buffer.

    • Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

    • Add a fluorescent monoamine transporter substrate (e.g., a commercially available fluorescent tracer) to all wells.

    • Incubate for a specific time (e.g., 10-30 minutes) at 37°C to allow for substrate uptake.

    • Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of substrate uptake at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Anticancer Activity

Numerous thiophene derivatives have been reported to possess potent anticancer activity through various mechanisms, including the inhibition of kinases and disruption of microtubule assembly.[7][8]

Experimental Protocol: Cell Viability (MTT) Assay [9][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Table 1: Example Data Presentation for Anticancer Activity

DerivativeSubstitution (R)Cell LineIC₅₀ (µM)
Core-MCF-7>100
1a BenzylMCF-75.2
1b 4-ChlorobenzylMCF-72.1
2a BenzoylMCF-715.8
Antifungal Activity

The thiophene nucleus is also present in some antifungal agents. Therefore, screening these derivatives against pathogenic fungal strains is a worthwhile endeavor.[11][12][13]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

  • Fungal Culture: Grow the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by measuring the optical density.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization and biological evaluation will enable the elucidation of the structure-activity relationship for this class of compounds. Key areas to explore include:

  • Substitution on the Thiophene Ring: Investigate the effect of substituents at the 4- and 5-positions of the thiophene ring on activity and selectivity.

  • N-Substituents: Explore a wide range of alkyl, aryl, acyl, and sulfonyl groups on the nitrogen atom to understand the steric and electronic requirements for optimal activity.

  • Methyl Group at Position 3: Evaluate the importance of the methyl group at the 3-position of the thiophene ring by synthesizing and testing analogs lacking this group.

A hypothetical SAR exploration for monoamine transporter inhibition is presented below:

Diagram of a Hypothetical SAR for Monoamine Transporter Inhibition

G cluster_0 This compound Core core Core Structure N_sub N-Substituent (R1) core->N_sub Size & Lipophilicity crucial for potency and selectivity thiophene_sub Thiophene Substituents (R2, R3) core->thiophene_sub Electronic properties may influence target interaction

Sources

Methodological & Application

Application Note: Purification Protocols for N-methyl-1-(3-methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The target molecule, N-methyl-1-(3-methylthiophen-2-yl)methanamine (hereafter referred to as MTMA ), represents a critical pharmacophore found in various CNS-active agents and serotonin/norepinephrine reuptake inhibitors (SNRIs) similar to the Duloxetine scaffold.[1][2][3]

Purifying MTMA presents a dual challenge:

  • Thiophene Sensitivity: The electron-rich thiophene ring is susceptible to electrophilic attack and polymerization under strongly acidic conditions or oxidation in air.[1][3]

  • Amine Basicity: As a secondary amine, it is prone to "tailing" on silica gel and can form carbamates with atmospheric CO₂.[1][3]

This guide provides a tiered purification strategy ranging from high-throughput crude cleanup (Acid-Base Extraction) to pharmaceutical-grade isolation (Salt Crystallization).[1][2][3]

Target Molecule Profile[1][4][5][6]
  • Chemical Structure: A secondary amine attached to a 3-methylthiophene core.[1][2][3]

  • Estimated pKa: ~9.5–10.5 (Conjugate acid).[2][3]

  • Physical State: Likely a pale yellow to amber oil as a free base; white crystalline solid as a hydrochloride or oxalate salt.[3]

  • Major Impurities:

    • Neutral: 3-methylthiophene-2-carbaldehyde (unreacted starting material), (3-methylthiophen-2-yl)methanol (reduction byproduct).[1][2][3]

    • Basic: Tertiary amine dimers (over-alkylation products).[2][3]

Method A: Chemoselective Acid-Base Extraction (The Workhorse)[1][2]

This protocol utilizes the pH-dependent solubility switch of the amine to separate it from non-basic impurities (aldehydes, alcohols).[1][2]

Mechanism of Action
  • Low pH (< 2): MTMA is protonated (

    
    ), becoming water-soluble.[1][2][3] Neutral organic impurities remain in the organic phase.[1][2][4]
    
  • High pH (> 12): MTMA is deprotonated (

    
    ), becoming lipophilic.[2][3] It extracts back into the organic phase, leaving inorganic salts behind.[1][2][5]
    
Protocol

Reagents:

  • Crude MTMA reaction mixture[2]

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2][3]

  • Acid: 1.0 M HCl (Do not use concentrated mineral acids to avoid thiophene polymerization)[2]

  • Base: 4.0 M NaOH[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in DCM (10 mL per gram of crude).

  • Acid Extraction (Removal of Neutrals):

    • Add 1.0 M HCl (1.2 equivalents relative to theoretical yield).

    • Shake vigorously for 3 minutes. Allow layers to separate.[1][3][6][7]

    • Critical Check: Measure the pH of the aqueous layer.[1][2][4] It must be < 2. If not, add more acid.[1][3]

    • Separation: Collect the Aqueous Layer (contains Product).[1][2][6] Keep the Organic Layer (contains Impurities) only until yield is verified.[1][2]

  • Organic Wash:

    • Wash the acidic aqueous layer once with fresh DCM (volumetric ratio 1:[1][2]1) to remove entrained neutral organics.[2][3] Discard this organic wash.

  • Basification (Liberation of Amine):

    • Cool the aqueous layer in an ice bath (exothermic reaction).[2]

    • Slowly add 4.0 M NaOH with stirring until pH > 12.[1][3] The solution should become cloudy as the free amine oils out.[1][2]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x volumes).[1][2]

    • Combine organic extracts.[1][3]

  • Drying & Concentration:

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotavap) at < 40°C.[2][3]

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Reaction Mixture (Amine + Aldehyde + Alcohol) Dissolve Dissolve in DCM Start->Dissolve Acidify Add 1M HCl (pH < 2) Partition Layers Dissolve->Acidify OrgLayer1 Organic Layer 1 (Contains Neutrals: Aldehydes/Alcohols) Acidify->OrgLayer1 Separation AqLayer1 Aqueous Layer 1 (Contains Protonated Amine Salt) Acidify->AqLayer1 Separation Wash Wash with fresh DCM AqLayer1->Wash OrgWash Organic Wash (Discard) Wash->OrgWash Basify Basify with NaOH (pH > 12) (Liberates Free Amine) Wash->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg Final Organic Layer (Pure Amine) Extract->FinalOrg FinalAq Final Aqueous Layer (Waste Salts) Extract->FinalAq

Caption: Chemoselective isolation of basic amines from neutral impurities using pH switching.

Method B: Hydrohalic Salt Formation (High Purity & Storage)[2][3]

Free base amines, particularly thiophene derivatives, can oxidize (N-oxide formation) or absorb CO₂.[1][2][3] Converting MTMA to a crystalline Hydrochloride (HCl) salt is the gold standard for stability and purity.[2]

Protocol

Reagents:

  • Purified Free Base MTMA (from Method A)[2]

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc)[2][3]
    
  • Acid Source: 2.0 M HCl in Diethyl Ether (commercial) or HCl gas.[2][3]

Step-by-Step Workflow:

  • Solubilization: Dissolve the amine oil in a minimum amount of anhydrous

    
     or EtOAc.[1]
    
  • Acid Addition:

    • Place the flask in an ice bath (0°C).

    • Dropwise add HCl in Ether.[1][3]

    • Observation: A white precipitate should form immediately.[1][3]

  • Endpoint: Continue addition until no further precipitation occurs (check supernatant pH on wet paper; it should be acidic).

  • Isolation:

    • Filter the solid using a sintered glass funnel (avoid paper filters which absorb product).[1][2]

    • Wash the cake with cold ether to remove non-basic impurities trapped in the lattice.[2]

  • Recrystallization (If needed):

    • Dissolve the salt in hot Isopropanol (IPA) or Ethanol.[1][2]

    • Add ether dropwise until slightly turbid.[1][3]

    • Cool slowly to 4°C.

Method C: Flash Chromatography (Polishing)[2][3]

If the crude contains tertiary amine byproducts (from over-methylation), acid-base extraction will not separate them (both are basic).[1][2][3] Chromatography is required.[1][3]

The "Tailing" Problem

Silica gel is slightly acidic (


).[1][2][3] Amines interact strongly with these silanols, causing broad streaks ("tailing") and poor separation.[2]
The Solution: Basic Modifiers

We must "mask" the silanols using a volatile base in the mobile phase.[1][2]

Chromatographic Parameters:

  • Stationary Phase: Standard Silica Gel (40–63 µm).[2][3]

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (

    
    )[2][3]
    
    • Ratio: 95 : 5 : 0.5 (Start)

      
       90 : 10 : 1 (Gradient).[2][3]
      
    • Alternative: DCM : MeOH with 1% Triethylamine (TEA).[2][3]

  • Loading: Dissolve crude in a minimum volume of DCM.

Self-Validating Step: Run a TLC plate using the mobile phase.[1][2][3]

  • Bad Result: Spot stays at baseline or streaks.[1][3]

  • Good Result: Spot is compact with

    
     ~ 0.3–0.5.[1][3]
    
Visualization: Purification Logic Tree

PurificationLogic Crude Crude MTMA Check Analyze Impurities (TLC / LC-MS) Crude->Check Decision1 Mainly Neutrals? Check->Decision1 MethodA Method A: Acid-Base Extraction Decision1->MethodA Yes Decision2 Contains Tertiary Amines? Decision1->Decision2 No (Complex Mix) Storage Long Term Storage? MethodA->Storage MethodC Method C: Flash Column (Basic) Decision2->MethodC Yes MethodC->Storage MethodB Method B: HCl Salt Formation Storage->MethodB Yes

Caption: Decision matrix for selecting the appropriate purification tier based on impurity profile.[1][2][3]

Quality Control & Safety

Analytical Verification
  • 1H NMR (CDCl₃): Look for the diagnostic N-Methyl singlet (~2.4–2.5 ppm) and the methylene doublet/singlet at position 2.[1][2] Verify the integration of the 3-methyl group on the thiophene ring.[1][2]

  • HPLC Purity: Use a high-pH stable column (e.g., Waters XBridge C18) with Ammonium Bicarbonate buffer (pH 10) to ensure good peak shape for the amine.[1][2][3]

Safety Hazards
  • Thiophene Toxicity: Thiophene derivatives can be toxic if inhaled or absorbed.[3] Handle in a fume hood.

  • Corrosivity: Alkyl amines are corrosive to skin and eyes.[1][3]

  • Exotherms: Neutralization of acid/base layers generates significant heat.[1][3]

References

  • Borthakur, I., et al. (2022).[2][3] "Tandem synthesis of N-methylated tertiary amines via three-component coupling." Chemical Communications.[3] Link

  • Sigma-Aldrich. (2023).[1][2][3] "Application Note – Reductive Amination." Sigma-Aldrich Technical Library.[3] Link

  • LibreTexts. (2022).[2][3] "4.8: Acid-Base Extraction." Chemistry LibreTexts. Link

  • PubChem. (2023).[2][3] "N-Methyl-1-(thiophen-2-yl)methanamine Compound Summary." National Library of Medicine.[3] Link[2][3]

  • Organic Chemistry Portal. (2023). "Reductive Amination: Synthesis of Primary, Secondary and Tertiary Amines." Link

Sources

Application Notes and Protocols for N-methyl-1-(3-methylthiophen-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The thiophene ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have made it a versatile building block in drug design. Thiophene derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological applications.[1][2]

This document introduces N-methyl-1-(3-methylthiophen-2-yl)methanamine , a novel and synthetically accessible compound, as a promising starting point for new drug discovery campaigns. While this specific molecule is not extensively characterized in public literature, its structure embodies key pharmacophoric features that suggest significant therapeutic potential.

These application notes serve as a comprehensive guide for researchers and drug development professionals. We provide a robust synthetic protocol, detailed characterization methods, and a strategic workflow for the biological evaluation of this compound and its future derivatives. Our objective is to equip scientific teams with the foundational knowledge and practical methodologies required to explore the therapeutic promise of this novel thiophene-based scaffold.

Medicinal Chemistry Rationale and Therapeutic Potential

The therapeutic potential of this compound can be inferred by dissecting its structural components in the context of established structure-activity relationships (SAR) for the thiophene class.[3][4][5]

  • The 3-methylthiophene Core: The thiophene ring itself is lipophilic, which can aid in crossing biological membranes.[1] The sulfur heteroatom is capable of hydrogen bonding and other electronic interactions within enzyme active sites. However, it is also a site of potential metabolic activation by cytochrome P450 enzymes to form reactive thiophene S-oxides, a critical consideration for toxicology studies.[6] The methyl group at the 3-position provides a steric and electronic modification compared to the unsubstituted ring, which can be exploited to achieve selectivity for specific biological targets and modulate the compound's metabolic profile.

  • The N-methylmethanamine Side Chain: The secondary amine is a crucial feature. It provides a basic center that allows for the formation of pharmaceutically acceptable salts, which can significantly improve aqueous solubility and bioavailability. This nitrogen atom can also act as a key hydrogen bond acceptor or donor, anchoring the molecule within a target's binding pocket. This motif is common in many neurologically active agents and kinase inhibitors.

Based on this analysis, we propose the following high-potential therapeutic areas for investigation:

  • Oncology: Many thiophene-containing molecules function as kinase inhibitors.[1] The N-methylmethanamine moiety could interact with the hinge region of a kinase active site, making this a prime area for screening.

  • Inflammation and Immunology: Thiophene derivatives are well-represented among anti-inflammatory drugs, often targeting enzymes like cyclooxygenase (COX).[1]

  • Central Nervous System (CNS) Disorders: The overall structure bears resemblance to fragments of known antipsychotic and anticonvulsant drugs.[1] Its calculated physicochemical properties suggest it may have the potential to cross the blood-brain barrier.

Synthesis and Characterization

The most direct and reliable method for preparing the title compound is through the reductive amination of 3-methylthiophene-2-carboxaldehyde. This two-step, one-pot process is highly efficient and utilizes readily available starting materials.

Synthetic Workflow Diagram

Synthetic_Pathway cluster_reaction Reductive Amination start 3-methylthiophene- 2-carboxaldehyde intermediate Imine/Iminium Ion start->intermediate Formation of Imine Intermediate amine Methylamine (CH3NH2) amine->intermediate reductant Sodium Triacetoxyborohydride (NaBH(OAc)3) product N-methyl-1-(3-methylthiophen -2-yl)methanamine reductant->product intermediate->product Reduction

Caption: Reductive amination pathway for synthesis.

Protocol 1: Synthesis of this compound

Rationale: This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It tolerates the presence of the aldehyde starting material, allowing for a one-pot procedure, and is less sensitive to pH than other reagents like sodium cyanoborohydride.[8]

Materials:

  • 3-methylthiophene-2-carboxaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-methylthiophene-2-carboxaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Add glacial acetic acid (1.1 eq) to the solution. This catalyzes the formation of the imine intermediate.

  • Add the methylamine solution (1.2 eq) dropwise while stirring at room temperature. Allow the mixture to stir for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Scientist's Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amine by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing 1% triethylamine to prevent the product from streaking on the column.

Characterization

The purified product should be characterized to confirm its identity and purity.

ParameterTechniqueExpected Result
Identity ¹H & ¹³C NMRSpectra consistent with the proposed structure, showing characteristic thiophene, methyl, and methylene peaks.
Identity Mass SpectrometryA molecular ion peak corresponding to the exact mass of the compound (C₈H₁₁NS, MW: 153.24).
Purity HPLC/LC-MSPurity >95% as determined by peak area.

Proposed Biological Evaluation Workflow

A hierarchical screening approach is recommended to efficiently evaluate the therapeutic potential of this compound. This workflow begins with a general assessment of cytotoxicity before moving to more specific, target-based assays in areas of high potential.

Screening Cascade Diagram

Screening_Cascade cluster_primary Tier 1: Foundational Screening cluster_secondary Tier 2: Target-Based Screening (Parallel) cluster_tertiary Tier 3: Lead Optimization start Test Compound: N-methyl-1-(3-methylthiophen- 2-yl)methanamine cytotoxicity Protocol 2: In Vitro Cytotoxicity Assay (MTT) start->cytotoxicity Determine IC50 in multiple cell lines inflammation Protocol 3: Anti-Inflammatory Screen (e.g., COX-2 Inhibition) cytotoxicity->inflammation If non-toxic at relevant concentrations oncology Protocol 4: Oncology Screen (e.g., Kinase Inhibition) cytotoxicity->oncology cns Protocol 5: CNS Target Screen (e.g., GPCR Binding) cytotoxicity->cns lead_opt Structure-Activity Relationship (SAR) Studies ADME/Tox Profiling inflammation->lead_opt Hit Confirmed oncology->lead_opt Hit Confirmed cns->lead_opt Hit Confirmed

Caption: Hierarchical workflow for biological evaluation.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] This is a critical first step to identify the concentration window where the compound is non-toxic, which is essential for interpreting results from subsequent target-based assays.[11]

Materials:

  • Human cell lines (e.g., HEK293 for general toxicity, HeLa or HepG2 for anticancer context)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare a serial dilution of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubate the plate for 24-72 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Anti-Inflammatory Screen (Fluorometric COX-2 Inhibition Assay)

Rationale: Given that many thiophene-based drugs are anti-inflammatory, screening for COX-2 inhibition is a logical starting point.[1] Fluorometric assays offer high sensitivity and are suitable for high-throughput screening.[12][13]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich, or Assay Genie)[12][13][14]

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Celecoxib (positive control inhibitor)

  • 96-well black opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare all reagents according to the kit manufacturer's instructions.

  • In a 96-well plate, add assay buffer, COX-2 enzyme, and the test compound at various concentrations.

  • Include wells for a no-enzyme control, a vehicle control (100% activity), and a positive control inhibitor (e.g., Celecoxib).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for the time specified in the kit protocol (typically 10-15 minutes).

  • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Oncology Screen (Luminescence-Based Kinase Inhibition Assay)

Rationale: Kinases are a major target class in oncology, and thiophenes are a common scaffold in kinase inhibitors.[1] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are robust, sensitive, and measure kinase activity by quantifying the amount of ADP produced.[15]

Materials:

  • Kinase Assay Kit (e.g., ADP-Glo™ from Promega)

  • Specific kinase of interest (e.g., a panel of cancer-relevant kinases like EGFR, BRAF, SRC)

  • Substrate peptide for the chosen kinase

  • ATP

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • 96-well white opaque plate

  • Luminometer

Procedure:

  • Set up the kinase reaction in a 96-well plate by adding the kinase, substrate, ATP, and the test compound at various concentrations.

  • Include controls for no-enzyme and vehicle (100% activity).

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin to generate a light signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Protocol 5: CNS Target Screen (GPCR Radioligand Binding Assay)

Rationale: To explore CNS potential, G-Protein Coupled Receptors (GPCRs) are a primary target class. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[16][17][18]

Materials:

  • Cell membranes prepared from cells expressing the target GPCR (e.g., Dopamine D2 or Serotonin 5-HT2A receptor)

  • A specific radioligand for the target receptor (e.g., [³H]-Spiperone)

  • Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

  • Filter harvester

Procedure:

  • In a 96-well plate, set up the binding reaction in a final volume of 250 µL.

  • Add cell membranes (10-50 µg protein), the radioligand at a concentration near its Kd, and the test compound across a range of concentrations.

  • To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled competitor ligand.

  • To determine total binding, include wells with only the radioligand and membranes.

  • Incubate the plate, typically for 60-90 minutes at room temperature, to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent displacement by the test compound and calculate its Ki (inhibitory constant).

Conclusion

This compound represents a promising, yet underexplored, chemical entity for medicinal chemistry programs. Its structure combines the privileged thiophene scaffold with a key secondary amine functionality, suggesting broad potential across multiple therapeutic areas. The protocols outlined in this guide provide a clear and scientifically rigorous pathway for the synthesis, characterization, and biological evaluation of this compound. By following this strategic workflow, from foundational cytotoxicity screening to targeted assays against high-value protein classes, researchers can efficiently unlock the therapeutic potential of this novel molecular scaffold and its derivatives.

References

  • ResearchGate. (2018). Thiophene: the molecule of diverse medicinal importance. Available at: [Link]

  • Patel, R. V., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2025). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Available at: [Link]

  • Aschner, J. L., & Aschner, M. (1988). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. ISI Atlas of Science: Pharmacology. Available at: [Link]

  • Ono, M., et al. (2006). Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gulea, M., & Gulea, A. (2017). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. Available at: [Link]

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Bylund, D. B. (2015). GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Zlotorzynski, M., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molecules. Available at: [Link]

  • Tice, R. R. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Toxicology. Available at: [Link]

  • Gonzalez, J. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiophen derivatives 175 from N,S-alkyl amino acetals 4 and 1,4-dithiane-2,5-diol 171. Available at: [Link]

  • Roskoski, R. Jr. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Pharmacology Research & Perspectives. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • Future Science. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Available at: [Link]

  • BioAscent. (n.d.). Compound Screening | CRO Drug Discovery Services. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • Al-Sanea, M. M., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]

  • Eikonizo Therapeutics. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Available at: [Link]

  • Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available at: [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Available at: [Link]

  • MDPI. (2024). Computational Discovery of Novel SGLT2 Inhibitors from Eight Selected Medicine Food Homology Herbs Using a Multi-Stage Virtual Screening Pipeline. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

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"N-methyl-1-(3-methylthiophen-2-yl)methanamine" as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-methyl-1-(3-methylthiophen-2-yl)methanamine as a Pharmacophore Scaffold

Part 1: Introduction & Strategic Utility

This compound (CAS: 1391742-12-3) is a high-value secondary amine building block. In medicinal chemistry, it serves as a lipophilic, electron-rich bioisostere of N-methyl-2-methylbenzylamine (the o-toluidine motif).

Why this molecule matters:

  • Bioisosterism: The thiophene ring mimics the phenyl group but with altered electronics (electron-rich,

    
    -excessive) and geometry (bond angles of ~92° vs 120°), often improving potency against hydrophobic pockets in kinases and GPCRs.
    
  • Metabolic Blocking: The methyl group at the C3 position is not merely decorative; it is a metabolic shield . Unsubstituted thiophenes are prone to cytochrome P450-mediated

    
    -oxidation or electrophilic attack at the 3-position. The C3-methyl sterically hinders this "soft spot," significantly extending half-life (
    
    
    
    ) compared to the des-methyl analog.
  • Rotational Constraint: The C3-methyl induces a specific dihedral twist relative to the methanamine tail, locking the molecule into a bioactive conformation that reduces the entropic penalty upon protein binding.

Part 2: Technical Profile

PropertyValue (Predicted/Exp)Relevance
Formula C

H

NS
Core Scaffold
MW 141.23 g/mol Fragment-based Drug Discovery (FBDD) compliant
cLogP ~1.6Ideal lipophilicity for CNS penetration
pKa (Conj. Acid) ~9.5Protonated at physiological pH (cationic interaction)
Boiling Point ~205 °CStable, distillable oil
H-Bond Donors 1 (NH)Key hinge-binding motif in kinases

Part 3: Synthesis Protocol (The "Make")

While available commercially, high-purity synthesis is often required to avoid trace metal contamination or to introduce isotopically labeled methyl groups (


).

Method: Reductive Amination of 3-methylthiophene-2-carboxaldehyde. Rationale: Direct alkylation of primary amines leads to over-alkylation. Reductive amination via the imine is self-limiting to the secondary amine.

Reagents:
  • Substrate: 3-methylthiophene-2-carboxaldehyde (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF, 1.5 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Acid Catalyst: Acetic Acid (1.0 eq) – Crucial for imine formation

Step-by-Step Protocol:
  • Imine Formation:

    • Charge a flame-dried reaction flask with 3-methylthiophene-2-carboxaldehyde (10 mmol) and DCE (30 mL).

    • Add Methylamine solution (15 mmol) and Acetic Acid (10 mmol).

    • Observation: The solution may warm slightly and change color (yellow/orange) indicating imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes under

      
      .
      
  • Reduction (The STAB Method):

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH

      
       because it is less basic and reduces the imine faster than the aldehyde, preventing side reactions.
      
    • Allow to warm to RT and stir for 4–12 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO

      
       (slow addition, gas evolution).
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification:

    • The secondary amine can be purified via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or silica chromatography (DCM:MeOH:NH

      
      OH gradient).
      

Part 4: Application Protocol (The "Use")

Scenario: Coupling the building block to a carboxylic acid scaffold (e.g., to form a Kinase Inhibitor).

Method: HATU-Mediated Amide Coupling. Rationale: Thiophene amines can be sterically hindered by the C3-methyl. HATU is a potent coupling agent that overcomes this steric barrier better than EDC/HOBt.

Workflow Visualization

CouplingWorkflow Start Acid Scaffold (R-COOH) Activation Activation (HATU + DIPEA) Start->Activation DMF, 15 min Addition Add Thiophene Amine (0°C -> RT) Activation->Addition Monitoring Monitor (LCMS) Check for dimer Addition->Monitoring 2-4 hrs Workup Acid Wash (Remove DIPEA) Monitoring->Workup Complete

Figure 1: Optimized amide coupling workflow for sterically hindered secondary amines.

Step-by-Step Protocol:
  • Activation:

    • Dissolve the Carboxylic Acid (1.0 eq) in dry DMF (0.1 M concentration).

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Stir for 15 minutes at RT. Crucial: Allow the active ester (O-At) to form before adding the amine.

  • Coupling:

    • Add This compound (1.1 eq).

    • Stir at RT for 2–4 hours.

  • Troubleshooting:

    • Low Yield? The C3-methyl group creates steric bulk. If conversion is low, heat to 50°C or switch to T3P (Propylphosphonic anhydride) in EtOAc, which is excellent for hindered amines.

Part 5: Critical Safety – Nitrosamine Risk (NDSRIs)

Warning: As a secondary amine, this building block is a precursor to Nitrosamine Drug Substance-Related Impurities (NDSRIs) if exposed to nitrosating agents (nitrites, NOx) during synthesis or formulation.

Risk Mitigation Strategy:

  • Avoid Nitrites: Do not use sodium nitrite (NaNO

    
    ) in any step involving this amine (e.g., diazotization of other parts of the molecule).
    
  • Scavengers: When formulating salts, use Ascorbic Acid or Alpha-tocopherol as nitrosamine scavengers.

  • Regulatory Limit: Calculate the AI (Acceptable Intake) based on the specific structure. Thiophene nitrosamines are often mutagenic (Cohort of Concern).

NitrosamineRisk SecAmine Secondary Amine (The Building Block) Reaction N-Nitrosation (Acidic conditions) SecAmine->Reaction Source Nitrosating Source (Nitrites in water/excipients) Source->Reaction NDSRI NDSRI Formation (Mutagenic Impurity) Reaction->NDSRI Control Control Strategy: 1. Use low-nitrite water 2. Add Ascorbic Acid NDSRI->Control Mitigate

Figure 2: Pathway of Nitrosamine Drug Substance-Related Impurity (NDSRI) formation and control points.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology.

  • European Medicines Agency (EMA). (2023). "Nitrosamine impurities in human medicinal products."[2][3]

Sources

Application Notes and Protocols for Stability Studies of N-methyl-1-(3-methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SS-2026-02-NM3MTM

Version: 1.0

Abstract

This document provides a comprehensive guide for conducting stability studies on N-methyl-1-(3-methylthiophen-2-yl)methanamine, a novel thiophene derivative with potential pharmaceutical applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to establish the intrinsic stability of the molecule, identify potential degradation pathways, and develop a validated stability-indicating analytical method. This guide emphasizes a scientifically sound approach rooted in international regulatory guidelines to ensure data integrity and support drug development milestones.

Introduction: Understanding the Stability Imperative

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. For novel chemical entities such as this compound, a thorough understanding of its degradation profile under various environmental conditions is paramount. The thiophene moiety, a sulfur-containing heterocycle, and the secondary amine functional group are key structural features that may be susceptible to specific degradation pathways, including oxidation and hydrolysis.[1][2]

Forced degradation, or stress testing, is an essential component of drug development that provides insights into the intrinsic stability of a molecule.[3] By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and establish degradation pathways. This information is instrumental in the development and validation of a stability-indicating analytical method, which is a regulatory requirement for all new drug substances.[4][5]

This application note will guide the user through a systematic approach to:

  • Perform forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions.

  • Develop a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Establish a long-term stability testing protocol in accordance with the International Council for Harmonisation (ICH) guidelines.[6]

Predicted Molecular Liabilities

The structure of this compound presents two primary areas of potential instability:

  • Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.[7][8] While the thiophene ring is generally aromatic and stable, severe oxidative conditions can lead to ring opening.

  • Secondary Amine: The N-methylmethanamine side chain contains a secondary amine, which is prone to oxidative degradation.[2] This can lead to the formation of N-oxides or de-alkylation products.

Understanding these potential degradation sites is crucial for designing appropriate stress testing conditions and for the identification of degradation products.

Experimental Design: A Phased Approach

A well-designed stability study is conducted in phases, starting with forced degradation to inform the development of a stability-indicating method, followed by long-term stability testing under ICH-prescribed conditions.

G cluster_0 Phase 1: Forced Degradation & Method Development cluster_1 Phase 2: Formal Stability Testing A Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal) B Identify Degradation Products (LC-MS/MS) A->B C Develop Stability-Indicating HPLC Method B->C D Validate HPLC Method (ICH Q2(R1)) C->D E Long-Term Stability Study (ICH Q1A) D->E F Accelerated Stability Study (ICH Q1A) D->F G Data Analysis & Shelf-Life Determination E->G F->G

Caption: Phased approach to stability testing.

Protocols for Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[3]

Materials and Reagents
  • This compound (API)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Trifluoroacetic acid (TFA), HPLC grade

  • Phosphate buffered saline (PBS), pH 7.4

Protocol for Hydrolytic Degradation
  • Sample Preparation: Prepare three 1 mg/mL solutions of the API in:

    • 0.1 N HCl (acidic hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

    • Purified water (neutral hydrolysis)

  • Incubation: Incubate the solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Neutralization: For the acidic and basic samples, neutralize the aliquots with an equimolar amount of NaOH or HCl, respectively.

  • Analysis: Dilute the samples with the mobile phase to a suitable concentration and analyze by HPLC.

Rationale: This protocol assesses the susceptibility of the API to hydrolysis across a wide pH range. The elevated temperature accelerates the degradation process.[6]

Protocol for Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the API in a mixture of ACN and water (1:1).

  • Stress Agent: Add 3% v/v hydrogen peroxide to the solution.

  • Incubation: Incubate the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Analysis: Dilute the samples with the mobile phase and analyze immediately by HPLC.

Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative stress.[2][9] The secondary amine and thiophene sulfur are potential sites of oxidation.[2][7][8]

Protocol for Photolytic Degradation
  • Sample Preparation:

    • Spread a thin layer of the solid API in a shallow, transparent dish.

    • Prepare a 1 mg/mL solution of the API in a quartz cuvette.

  • Control: Prepare identical "dark" control samples wrapped in aluminum foil.

  • Exposure: Place the samples and controls in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12]

  • Analysis: Analyze the solid and solution samples, along with their dark controls, by HPLC.

Rationale: This protocol evaluates the impact of light on the stability of the API in both solid and solution states. The dark control helps to differentiate between photodegradation and thermal degradation that may occur in the chamber.[10]

Protocol for Thermal Degradation
  • Sample Preparation: Place the solid API in a clear glass vial.

  • Incubation: Place the vial in a calibrated oven at 80°C.

  • Time Points: Withdraw samples at 0, 1, 3, and 7 days.

  • Analysis: Prepare solutions of the withdrawn samples and analyze by HPLC.

Rationale: High-temperature stress testing assesses the solid-state thermal stability of the API.[13]

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation and quantify the degradation products.[14][15][16]

Chromatographic System and Conditions
  • Instrument: HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A mixed-mode column, such as a C18 with embedded polar groups, is recommended to retain the polar amine and separate it from non-polar degradation products. A common choice would be a column with dimensions of 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in ACN

  • Gradient Elution: A gradient from 5% to 95% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined from the UV spectrum of the API (a PDA detector is advantageous for this).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Rationale: The use of a mixed-mode column and a gradient elution with a low pH mobile phase (due to TFA) is often effective for the analysis of basic compounds like amines, ensuring good peak shape and resolution.[17]

Method Validation (as per ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[14][18]

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Peak purity of the API peak should be > 99%. Resolution between the API and the closest eluting peak should be > 2.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery of 98.0% to 102.0% for the API.
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are varied slightly.

Long-Term Stability Study Protocol

Once a validated stability-indicating method is in place, a formal long-term stability study should be initiated as per ICH Q1A(R2) guidelines.[13]

Storage Conditions
Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Testing Frequency
  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[6][19]

  • Intermediate: 0, 3, and 6 months.

  • Accelerated: 0, 3, and 6 months.[6]

Sample Analysis and Data Reporting

At each time point, samples should be analyzed for:

  • Appearance

  • Assay of the API

  • Quantification of degradation products

  • Moisture content (if applicable)

The results should be tabulated and trend analysis performed to establish a re-test period or shelf-life for the API.

Data Presentation (Hypothetical Data)

Table 1: Summary of Forced Degradation Results
Stress Condition Time % Assay of API % Total Impurities Major Degradant (RT)
0.1 N HCl, 60°C24 h92.57.58.2 min
0.1 N NaOH, 60°C24 h88.111.99.5 min
3% H₂O₂, RT12 h85.314.710.1 min, 11.3 min
Photostability (Solid)1.2M lux h99.20.87.8 min
Thermal, 80°C7 days96.83.28.2 min
Table 2: Long-Term Stability Data (25°C/60%RH)
Time Point (Months) Appearance % Assay % Degradant 1 (RT 8.2 min) % Total Impurities
0White to off-white powder99.8< LOQ0.2
3Conforms99.6< LOQ0.4
6Conforms99.50.050.5
9Conforms99.30.080.7
12Conforms99.10.110.9

Conclusion

This application note provides a robust framework for conducting comprehensive stability studies on this compound. By following these protocols, researchers can generate high-quality, reliable data to understand the degradation profile of the molecule, develop a validated stability-indicating analytical method, and establish appropriate storage conditions and shelf-life. This information is critical for the successful development and regulatory submission of new pharmaceutical products.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022, EDREX: GL.CAPP.018.
  • Thiophene: An Overview of Its Properties, Longdom Publishing.
  • Stability testing of existing active substances and related finished products, European Medicines Agency (2023).
  • Thiophene Stability in Photodynamic Therapy: A Mathem
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions, PMC (2022).
  • Stability Testing of Pharmaceutical Products, Journal of Applied Pharmaceutical Science (2012).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products, ICH.
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads, PMC.
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds, ES Food & Agroforestry (2023).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads, RSC Publishing.
  • Synthesis, properties and biological activity of thiophene: A review, Der Pharma Chemica.
  • Bioactivation Potential of Thiophene-Containing Drugs, Chemical Research in Toxicology.
  • Base hydrolysis of coordinated thiophene: a route from thiophenes to furans and the preparation of [(C5Me5)
  • Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells, PMC - NIH (2025).
  • HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues, ResearchG
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation, ResearchG
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, European Medicines Agency (1998).
  • HPLC Methods for analysis of Methylamine, HELIX Chrom
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods, PubMed (2015).
  • Stabilization of Pharmaceuticals to Oxidative Degrad
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies, LCGC Intern
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products, World Health Organiz
  • Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity, ResearchG
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology, FDA.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model, RSC Publishing.
  • Stabilization of Pharmaceuticals to Oxidative Degrad
  • Q1B Photostability Testing of New Drug Substances and Products March 1996, FDA.
  • Thermal Stability Testing for Pharmaceuticals and Advanced M
  • A Review of HPLC Method Development and Validation as per ICH Guidelines, Asian Journal of Pharmaceutical Analysis.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules, PubMed (2020).
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with, Sultan Qaboos University Journal For Science.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products, IKEV.
  • Special Issue: Sulfur-Nitrogen Heterocycles, PMC.
  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis, Journal of the American Chemical Society (2026).
  • Novel method for DNA methylation analysis using high‐performance liquid chromatography and its clinical applic

Sources

Application Note: Handling, Storage, and Protocol Design for N-methyl-1-(3-methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

N-methyl-1-(3-methylthiophen-2-yl)methanamine (CAS: 860997-09-7) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs).[1][2] Its structural core—a 3-methyl-substituted thiophene ring coupled with a secondary amine—confers unique electronic properties but also specific stability challenges.[1][2]

This guide provides a rigorous, self-validating framework for the handling, storage, and experimental preparation of this compound to ensure data reproducibility in biological and synthetic assays.

Physicochemical Profile[1][4][5][6][7][8][9]
PropertyValue / Description
IUPAC Name This compound
CAS Number 860997-09-7
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol
Physical State Colorless to pale yellow liquid (Free Base) / White solid (HCl Salt)
Solubility Soluble in DMSO (>50 mM), Ethanol, Methanol, DCM
pKa (Calc.) ~9.5 (Secondary Amine)
LogP (Calc.) ~1.8

Stability & Handling Mechanisms[8][11]

The "Why" Behind the Protocol

Researchers often treat thiophene amines like standard benzylamines, leading to silent degradation.[2] Two specific failure modes must be mitigated:

  • Carbamate Formation (Air Sensitivity): As a secondary amine, this molecule is a nucleophile that rapidly reacts with atmospheric CO₂ to form carbamates.[2] This alters the effective concentration in biological assays and can lead to false negatives.[1][2]

  • Thiophene Oxidation (Light/Acid Sensitivity): The electron-rich thiophene ring, particularly with the electron-donating methyl group at position 3, is susceptible to photo-oxidation and acid-catalyzed polymerization.[1][2]

Core Handling Directive
  • Atmosphere: Always handle the free base under a curtain of Nitrogen (N₂) or Argon (Ar).[2]

  • Light: Amber glassware is mandatory.[1][2]

  • Contact: Avoid contact with strong oxidizing agents and strong acids (unless forming a stable salt).[1][2]

Storage Protocol: The Decision Tree

The following logic ensures maximum shelf-life retention based on the compound's physical state upon arrival.

StorageProtocol Start Compound Arrival (CAS: 860997-09-7) CheckState Check Physical State Start->CheckState IsSolid Solid (Salt Form) CheckState->IsSolid HCl/TFA Salt IsLiquid Liquid (Free Base) CheckState->IsLiquid Free Base SolidStorage Store at +4°C Desiccator required IsSolid->SolidStorage LiquidHandling Purge Headspace with Argon Seal with Parafilm IsLiquid->LiquidHandling SolidLongTerm Long Term (>3 mo): -20°C, Sealed SolidStorage->SolidLongTerm LiquidStorage Store at -20°C Amber Vial Essential LiquidHandling->LiquidStorage

Caption: Decision matrix for storage conditions based on salt vs. free base form to prevent oxidative degradation.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM Stock Solution in DMSO for biological screening. Validation: This protocol includes a "Solubility Checkpoint" to prevent crashing out in aqueous media.

Materials
  • Compound: this compound (Free base or Salt).[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

  • Container: Amber glass HPLC vial with PTFE-lined septum.[1][2]

Step-by-Step Methodology
  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation (hygroscopicity).

  • Weighing:

    • Weigh approximately 1.41 mg (for free base) or adjusted equivalent for salt form into the amber vial.

    • Calculation Note:

      
      .[1][2]
      
  • Dissolution (The Vortex Method):

    • Add 1.0 mL of Anhydrous DMSO.[1][2]

    • Vortex vigorously for 30 seconds.

    • Checkpoint: Inspect visually.[1][2][3][4][5] The solution must be crystal clear. If hazy, sonicate for 1 minute at <30°C.

  • Aliquoting:

    • Do not store the bulk stock.[1][2] Divide into 50-100 µL aliquots in PCR tubes or small amber vials.

    • Reasoning: Repeated freeze-thaw cycles introduce moisture, degrading the thiophene ring.[1][2]

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Quality Control (Self-Validation)

Before using a stored aliquot:

  • Thaw at room temperature.

  • Centrifuge at 10,000 x g for 1 minute.

  • Pass Criteria: No pellet visible.

  • Fail Criteria: Visible pellet or cloudiness indicates degradation or precipitation.[1][2] Discard.

Safety & Waste Management (EHS)[1][2]

Hazard ClassGHS CodePrecaution
Skin Corrosion H314 / H315Wear nitrile gloves (double gloving recommended).[1][2]
Acute Toxicity H302Do not eat/drink in lab.[2] Use fume hood.[1][2]
Eye Damage H318Wear safety goggles.[1][2]

Waste Disposal: Dispose of all liquid waste in the Halogenated Organic Solvent stream (due to Sulfur content often being treated similarly in specific waste protocols, though technically non-halogenated, check local EHS; standard Organic stream is acceptable if no halogens present).

References

  • PubChem. (n.d.).[1][2][3][4] N-Methyl-1-(thiophen-2-yl)methanamine (Analogous Structure Safety Data). National Library of Medicine.[1][2][3] Retrieved October 26, 2023, from [Link]

  • Apeptides. (2023). Product Entry: this compound (CAS 860997-09-7).[1][2][6] Retrieved October 26, 2023, from [Link]

Sources

"N-methyl-1-(3-methylthiophen-2-yl)methanamine" reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis & Optimization of N-methyl-1-(3-methylthiophen-2-yl)methanamine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound CAS: 58255-18-8 Core Challenge: The synthesis of this secondary amine presents a specific regiochemical challenge distinguishing it from generic thiophene amines: the 3-methyl substituent . Located ortho to the reaction center (C2), this methyl group exerts significant steric hindrance, retarding the formation of the intermediate imine/hemiaminal during reductive amination. Standard protocols for unsubstituted thiophenes often result in incomplete conversion or excessive byproduct formation (dimerization) if these steric factors are ignored.

Route Selection Strategy: Two primary pathways are validated for this scaffold.

  • Route A: Reductive Amination (Preferred). Uses 3-methylthiophene-2-carbaldehyde and methylamine. Advantage:[1][2] Mild conditions, high functional group tolerance.[3] Modification: Requires Sodium Triacetoxyborohydride (STAB) to prevent dialkylation and extended equilibrium times for imine formation.

  • Route B: Amide Reduction (Alternative). Uses N-methyl-3-methylthiophene-2-carboxamide and Lithium Aluminum Hydride (LAH). Advantage:[1][2][4] Overcomes equilibrium issues of Route A. Disadvantage: Requires harsh reducing agents and stringent anhydrous conditions.

Part 2: Detailed Experimental Protocols

Method A: Reductive Amination (The Modified Abdel-Magid Protocol)

This protocol is adapted from the work of Abdel-Magid et al., optimized for ortho-substituted heteroaromatic aldehydes.

Reagents:

  • Precursor: 3-methylthiophene-2-carbaldehyde (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF or MeOH) (1.5 – 2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

  • Additive: Acetic Acid (1.0 equiv) - Critical for catalyzing imine formation in hindered substrates.

Step-by-Step Protocol:

  • Imine Pre-Equilibrium (Critical Step):

    • Charge a dry reaction vessel with 3-methylthiophene-2-carbaldehyde dissolved in DCE (0.2 M concentration).

    • Add Methylamine (2.0 equiv) and Acetic Acid (1.0 equiv).

    • Deviation from Standard: Do not add the reducing agent immediately. Stir at room temperature for 1–2 hours.

    • Why? The 3-methyl group hinders the nucleophilic attack of the amine. Allowing a pre-equilibrium ensures the aldehyde is converted to the iminium species before reduction, minimizing alcohol byproducts (direct reduction of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add STAB (1.5 equiv) portion-wise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours under Nitrogen.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution will occur).

    • Stir for 30 minutes to destroy excess borohydride complexes.

    • Extract with DCM (3x). Combine organics.

  • Purification (Acid-Base Swing):

    • The crude organic layer contains neutral impurities (unreacted aldehyde/alcohol).

    • Extraction 1: Extract the organic layer with 1N HCl (3x). The product moves to the aqueous phase as the hydrochloride salt. Discard the organic layer.

    • Basification: Cool the aqueous acidic layer and basify to pH >12 using 4N NaOH.

    • Extraction 2: Extract the now-free amine into DCM (3x).

    • Dry over Na₂SO₄ and concentrate in vacuo.

Yield Expectation: 75–85% Appearance: Pale yellow to amber oil.

Method B: Amide Reduction (High-Force Alternative)

Use this route if the aldehyde precursor is unavailable or if Route A yields are <50%.

Reagents:

  • Precursor: N-methyl-3-methylthiophene-2-carboxamide (1.0 equiv)

  • Reductant: LiAlH4 (2.5 equiv) (1.0 M in THF)

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Setup:

    • Flame-dry a 3-neck flask and purge with Argon.

    • Charge LiAlH4 solution (2.5 equiv) into the flask. Cool to 0°C.[5][6]

  • Addition:

    • Dissolve the amide precursor in minimal anhydrous THF.

    • Add the amide solution dropwise to the LiAlH4 slurry. Caution: Exothermic.[5]

  • Reflux:

    • Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (disappearance of amide).[6]

  • Fieser Workup (Critical for Safety):

    • Cool to 0°C.[5][6]

    • For every x grams of LiAlH4 used, add carefully in order:

      • x mL water.

      • x mL 15% NaOH.

      • 3x mL water.

    • Stir until a white granular precipitate forms (lithium aluminate salts).

    • Filter through a Celite pad. Rinse with THF.[5][7]

  • Isolation:

    • Concentrate the filtrate to obtain the crude amine.

Part 3: Data Visualization & Workflows

Figure 1: Reaction Logic & Pathway Selection

ReactionPathway cluster_0 Critical Control Point Start Target: this compound Aldehyde Precursor: 3-methylthiophene-2-carbaldehyde RouteA Route A: Reductive Amination (Reagents: MeNH2, STAB, AcOH) Aldehyde->RouteA Preferred Amide Precursor: N-methyl-3-methylthiophene-2-carboxamide RouteB Route B: Amide Reduction (Reagents: LiAlH4, THF) Amide->RouteB Alternative Imine Intermediate: Iminium Ion (Sterically Hindered) RouteA->Imine Slow Equilibrium Product Final Product (Secondary Amine) RouteB->Product Reflux Imine->Product Reduction

Caption: Synthetic pathways emphasizing the critical iminium formation step in Route A due to steric hindrance at the C3 position.

Figure 2: Purification Decision Tree (Acid-Base Workup)

Purification Crude Crude Reaction Mixture (Amine + Aldehyde + Boron Salts) Quench Quench with NaHCO3 Crude->Quench OrgExt Extract into DCM Quench->OrgExt AcidWash Wash with 1N HCl OrgExt->AcidWash OrgLayer Organic Layer (Contains Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Keep Basify Basify to pH > 12 (NaOH) AqLayer->Basify FinalExt Extract into DCM -> Dry -> Evaporate Basify->FinalExt Pure Pure Product (>95% Purity) FinalExt->Pure

Caption: Self-validating purification protocol utilizing the basicity of the secondary amine to separate neutral impurities.

Part 4: Quality Control & Analytical Specifications

1. Proton NMR (¹H NMR, CDCl₃, 400 MHz):

  • δ 7.10 (d, 1H): Thiophene C5-H.

  • δ 6.80 (d, 1H): Thiophene C4-H.

  • δ 3.85 (s, 2H): Benzylic -CH ₂-N. (Note: This shift is diagnostic; if it appears as a doublet, proton exchange is slow).

  • δ 2.45 (s, 3H): N-CH ₃.

  • δ 2.20 (s, 3H): Thiophene C3-CH ₃.

2. HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 235 nm (Thiophene absorption max).

3. Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (<40%) Incomplete imine formation due to sterics.Increase pre-equilibrium time to 4 hours; add 3Å molecular sieves.
Dialkylation (Tertiary Amine) Excess aldehyde or insufficient steric control.Ensure slow addition of STAB; use excess amine (2.0+ equiv).
Alcohol Impurity Direct reduction of aldehyde.[5][8]Use STAB (selective) instead of NaBH₄; ensure Acetic Acid is present.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[5] Journal of the American Chemical Society, 93(12), 2897–2904.[5]

  • Campaigne, E., & Archer, W. L. (1953). The Chloromethylation of Thiophene and 2-Methylthiophene. Journal of the American Chemical Society, 75(4), 989–991. (Foundational work on thiophene functionalization).

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for the Synthesis of N-methyl-1-(3-methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-1-(3-methylthiophen-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choices in catalyst selection for this synthesis, which is typically achieved via reductive amination of 3-methylthiophene-2-carbaldehyde. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary catalytic methods for synthesizing this compound?

The synthesis of this compound from 3-methylthiophene-2-carbaldehyde and methylamine is a classic example of reductive amination.[1][2] This process involves the formation of an intermediate imine (or iminium ion) which is then reduced to the target amine.[2] The two principal catalytic strategies are:

  • Stoichiometric Hydride Reducing Agents: This is the most common laboratory-scale method. It involves using a hydride reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which acts as the reductant for the in-situ formed imine.[2][3][4] This is a "one-pot" direct reductive amination.[3]

  • Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) as the terminal reductant in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[1][3] This approach is highly atom-economical and often preferred for large-scale synthesis, but it requires specialized hydrogenation equipment.[1][3]

FAQ 2: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) so frequently recommended for this type of reaction?

Sodium triacetoxyborohydride, often abbreviated as STAB, is a highly effective reagent for reductive aminations for several key reasons that enhance its selectivity and ease of use.[5][6][7]

  • Enhanced Selectivity: STAB is a milder reducing agent than sodium borohydride (NaBH₄).[2] This is a crucial advantage. It is electrophilic enough to selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[2][8] This minimizes the common side reaction where the aldehyde is reduced to the corresponding alcohol (3-methylthiophen-2-yl)methanol.

  • Mild Acidity: The reagent itself and the acetic acid byproduct can gently catalyze the formation of the imine/iminium ion intermediate, often negating the need for an additional acid catalyst that could cause side reactions with sensitive substrates.[9]

  • Safety and Handling: Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not produce highly toxic hydrogen cyanide gas, especially during acidic workup, making it a safer and more environmentally benign choice.[3][7]

  • Broad Functional Group Tolerance: STAB is compatible with a wide array of functional groups, including esters, amides, and even carbon-carbon multiple bonds, which might be reduced under harsher catalytic hydrogenation conditions.[5][6]

FAQ 3: Can I use catalytic hydrogenation? What are the potential pitfalls with a thiophene-containing substrate?

Yes, catalytic hydrogenation is a powerful and scalable method.[1][3] However, it comes with a specific and significant challenge related to the thiophene core of your substrate.

  • Catalyst Poisoning: The divalent sulfur atom in the thiophene ring can act as a poison for many common hydrogenation catalysts, particularly palladium (Pd), platinum (Pt), and rhodium (Rh).[3] The sulfur can strongly adsorb to the catalyst's active sites, leading to deactivation and incomplete or stalled reactions.

  • Ring Hydrogenation: Under forcing conditions (high pressure, high temperature, or highly active catalysts like Rhodium), there is a risk of reducing the aromatic thiophene ring itself, leading to tetrahydrothiophene derivatives.[10][11][12]

To mitigate these issues, higher catalyst loadings, more robust catalysts (like certain ruthenium or iridium complexes), or specific reaction conditions may be necessary.[10][12] Careful screening is essential.

Troubleshooting Guide

Issue 1: Low or No Yield of the Target Amine

You've run the reaction with 3-methylthiophene-2-carbaldehyde, methylamine, and a catalyst, but TLC/LC-MS analysis shows mostly unreacted starting material.

Potential Causes & Solutions:

  • Inefficient Imine Formation (Hydride Agents): The first step of the reaction is the equilibrium formation of the imine.[2] If this equilibrium does not favor the imine, the reduction cannot proceed.

    • Solution: Ensure your methylamine is not a limiting reagent; use a slight excess. For STAB reactions, the reaction is often performed in solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[5][13] If imine formation is still sluggish, the addition of a catalytic amount of acetic acid can help by protonating the carbonyl, making it more electrophilic.[9]

  • Catalyst Poisoning (Catalytic Hydrogenation): As mentioned in FAQ 3, the thiophene sulfur is likely inhibiting your catalyst.

    • Solution: Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol% Pd/C). Alternatively, screen different catalysts. Raney Nickel can sometimes be more resistant to sulfur poisoning than palladium, but may require higher pressures.

  • Moisture Contamination (Hydride Agents): Hydride reagents like STAB are sensitive to water, which will quench the reagent.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle STAB quickly in a dry environment.

Issue 2: Significant Formation of (3-methylthiophen-2-yl)methanol Side Product

Your analysis shows a significant peak corresponding to the alcohol derived from the starting aldehyde, reducing your overall yield of the desired amine.

Potential Cause & Solution:

  • Non-Selective Reducing Agent: This is a classic problem when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[2] NaBH₄ is capable of reducing both the aldehyde and the imine intermediate.[2][4]

    • Solution 1 (Recommended): Switch to a more selective reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[2][7] Its steric bulk and milder nature heavily favor the reduction of the iminium ion over the aldehyde.[2]

    • Solution 2 (Stepwise Procedure): If you must use NaBH₄, you can perform a stepwise (indirect) reaction.[3] First, mix the aldehyde and amine in a solvent like methanol to form the imine (monitor by TLC/NMR). Once imine formation is complete, then add the NaBH₄ to perform the reduction.[9][14]

Issue 3: Formation of a Tertiary Amine Side Product

You observe a byproduct with a mass corresponding to the dialkylated product, N,N-bis((3-methylthiophen-2-yl)methyl)methanamine.

Potential Cause & Solution:

  • Over-alkylation: This occurs when the newly formed secondary amine product, this compound, is more nucleophilic than the starting methylamine and reacts with another molecule of the aldehyde and gets reduced.

    • Solution 1 (Stoichiometry Control): Use an excess of the primary amine (methylamine). This increases the probability that the aldehyde will react with methylamine rather than the secondary amine product. A 1.5 to 2-fold excess of methylamine is a good starting point.

    • Solution 2 (Stepwise Reduction): For particularly challenging cases, a stepwise procedure where the imine is formed first and then reduced can sometimes give cleaner results, as it limits the time the product amine is exposed to unreacted aldehyde in the presence of the reducing agent.[9][14]

Catalyst Selection & Workflow

Decision Logic for Catalyst Selection

The choice between a hydride reagent and catalytic hydrogenation depends on scale, available equipment, and safety considerations.

G start Start: 3-Methylthiophene-2-carbaldehyde + Methylamine scale Reaction Scale? start->scale lab_scale Lab Scale (<10g) scale->lab_scale Small pilot_scale Pilot / Process Scale (>10g) scale->pilot_scale Large hydride_choice Select Hydride Reagent lab_scale->hydride_choice hydrogenation Catalytic Hydrogenation pilot_scale->hydrogenation stab Use NaBH(OAc)3 (Recommended) hydride_choice->stab Safety & Selectivity Priority nabh3cn Use NaBH3CN (Caution: Toxicity) hydride_choice->nabh3cn Cost is a factor, with proper handling outcome_stab High Selectivity, Minimal Side Products, Good Functional Group Tolerance stab->outcome_stab h2_issues Potential Issues: - Catalyst Poisoning - Ring Reduction hydrogenation->h2_issues outcome_h2 High Atom Economy, Scalable, but requires Catalyst Screening & Optimization hydrogenation->outcome_h2

Caption: Catalyst selection workflow for the synthesis.

Comparative Summary of Common Catalysts/Reagents
Reagent/CatalystTypeKey AdvantagesKey DisadvantagesTypical Solvent(s)
NaBH(OAc)₃ (STAB) Stoichiometric HydrideHigh selectivity for imines; mild; low toxicity; broad functional group tolerance.[2][5][7]Higher cost; moisture sensitive.[13]DCE, DCM, THF[5][13]
NaBH₃CN Stoichiometric HydrideEffective and water-tolerant; works well in protic solvents.[2]Highly Toxic (releases HCN); less selective than STAB.[2][3]Methanol
H₂ / Pd-C Catalytic HydrogenationHigh atom economy; ideal for large scale; no hydride waste.[1][3]Prone to poisoning by thiophene sulfur; requires pressure equipment.[3]Methanol, Ethanol, EtOAc
H₂ / Raney Ni Catalytic HydrogenationOften more resistant to sulfur poisoning than Pd; economical.[3]Can be pyrophoric; may require higher pressures/temperatures.Ethanol, Methanol

Experimental Protocols

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is a self-validating system. Checkpoints are included to monitor progress before proceeding.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methylthiophene-2-carbaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add methylamine (1.5 eq, typically as a solution in THF or EtOH, or as the hydrochloride salt with an added equivalent of a non-nucleophilic base like triethylamine).

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Checkpoint 1 (Optional): Take a small aliquot for TLC or LC-MS analysis. You should see the appearance of a new spot/peak for the imine and the disappearance of the aldehyde.

  • Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the imine intermediate by TLC or LC-MS (typically 2-24 hours).

  • Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Aldehyde to Dry Flask (N2 atm) dissolve 2. Dissolve in Anhydrous DCE setup->dissolve add_amine 3. Add Methylamine (1.5 eq) dissolve->add_amine stir 4. Stir 30 min (Imine Formation) add_amine->stir checkpoint 5. Checkpoint: Confirm Imine Formation stir->checkpoint add_stab 6. Add STAB (1.5 eq) Portion-wise monitor 7. Stir & Monitor by TLC/LC-MS add_stab->monitor quench 8. Quench with aq. NaHCO3 monitor->quench extract 9. Extract with DCM quench->extract purify 10. Dry, Concentrate & Purify extract->purify checkpoint->add_stab If Imine Present

Caption: Step-by-step workflow for STAB-mediated synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Shcherbakov, I. N., et al. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 27(15), 4994. [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Kawęcki, R. (2022). Synthesis of N-Sulfenylimines from Disulfides and Primary Methanamines. The Journal of Organic Chemistry, 87(11), 7514–7520. [Link]

  • Kpoezoun, A., Baba, G., & Guillemin, J.-C. (2024). Preparation of N-Unsubstituted 2- and 3-Thiophenimines. Organic & Biomolecular Chemistry. [Link]

  • Li, P., et al. (2018). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Hans Journal of Catalysis, 7(2), 147-154. [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of the Serbian Chemical Society, 79(1), 1-8. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Organic Reactions. Reductive Amination - Common Conditions. [Link]

  • Magano, J. (2021). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 25(9), 1935–1960. [Link]

  • PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. [Link]

  • Sánchez-Delgado, R. A., et al. (1997). Homogeneous Hydrogenation of Benzo[b]thiophene by Use of Rhodium and Iridium Complexes as the Catalyst Precursors: Kinetic and Mechanistic Aspects. Organometallics, 16(11), 2307–2314. [Link]

  • Baloyi, J., et al. (2020). On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. RSC Advances, 10(52), 31211–31221. [Link]

  • Sharma, N., et al. (2025). Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. Nature Communications, 16(1), 1653. [Link]

  • Baloyi, J., et al. (2020). On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. ResearchGate. [Link]

  • Cui, X., et al. (2012). Asymmetric Hydrogenation of Thiophenes and Benzothiophenes. Journal of the American Chemical Society, 134(46), 18988–18991. [Link]

Sources

Technical Support Center: N-methyl-1-(3-methylthiophen-2-yl)methanamine Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Troubleshooting for Scale-Up Synthesis Target Molecule: N-methyl-1-(3-methylthiophen-2-yl)methanamine Audience: Process Chemists, Scale-up Engineers, and R&D Scientists

Introduction: The Scale-Up Challenge

You are likely accessing this guide because you are transitioning from gram-scale medicinal chemistry to kilogram-scale process development. This compound is a sterically congested, electron-rich secondary amine. While structurally simple, its scale-up presents three specific distinct challenges not always visible on the bench:

  • Steric Hindrance: The C3-methyl group is ortho to the reaction center (C2), significantly retarding imine formation kinetics compared to unsubstituted thiophenes.

  • Thiophene Sensitivity: The electron-rich ring is prone to polymerization under strong acidic conditions or electrophilic attack.

  • Bis-Alkylation: Controlling the stoichiometry to prevent the formation of the tertiary amine impurity is critical, as separation via distillation is difficult due to boiling point proximity.

Module 1: Synthetic Route Selection & Logic

Before troubleshooting, validate that you are using the correct route for scale. We recommend Route A (Reductive Amination) for this specific substrate.

Route Comparison Matrix
FeatureRoute A: Reductive Amination (Recommended)Route B: Amide Reduction Route C: Nucleophilic Substitution
Precursors 3-methylthiophene-2-carbaldehyde + MeNH₂3-methylthiophene-2-carboxylic acid2-(chloromethyl)-3-methylthiophene
Atom Economy HighMedium (Loss of oxygen)Low (Halogen waste)
Impurity Risk Bis-alkylation (Control via stoichiometry)Over-reduction (Ring opening)High: Uncontrollable bis-alkylation
Safety Exothermic hydride additionLiAlH₄/Borane handling (High Hazard)Vesicant alkyl halides
Decision Pathway

RouteSelection fill_start fill_start fill_proc fill_proc fill_warn fill_warn fill_rec fill_rec Start Target: this compound Decision1 Is the 3-methylthiophene-2-carbaldehyde commercially available/cost-effective? Start->Decision1 RouteA Route A: Reductive Amination (Aldehyde + MeNH2) Decision1->RouteA Yes RouteB Route B: Amide Reduction (Acid -> Amide -> Amine) Decision1->RouteB No (Acid precursor) RouteC Route C: Direct Alkylation (Alkyl Halide + MeNH2) Decision1->RouteC No (Halide precursor) EvalA Challenge: Steric hindrance at C2 Solution: Ti(OiPr)4 additive RouteA->EvalA EvalB Challenge: LiAlH4 safety on Kilo-scale Challenge: Thiophene desulfurization risk RouteB->EvalB EvalC Challenge: Statistical mixture of secondary/tertiary amines RouteC->EvalC Final Proceed to Optimization EvalA->Final SELECTED ROUTE

Figure 1: Strategic selection of Reductive Amination minimizes safety risks and impurity profiles compared to alternatives.

Module 2: Troubleshooting the Reductive Amination

The Reaction:

  • Imine Formation: Aldehyde + Methylamine

    
     Imine + H₂O
    
  • Reduction: Imine + Hydride

    
     Secondary Amine
    
Problem 1: Low Conversion / Stalled Reaction
  • Symptom: HPLC shows remaining aldehyde after 24 hours.

  • Root Cause (The "3-Methyl" Effect): The methyl group at position 3 creates steric bulk, making the carbonyl carbon less accessible to the nucleophilic attack of methylamine. Furthermore, water generated in step 1 hydrolyzes the imine back to the aldehyde.

  • Solution:

    • Dehydrating Agents: On scale, use Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.1 equiv). It acts as a Lewis acid to activate the carbonyl and as a water scavenger.

    • Protocol Adjustment: Stir the aldehyde, methylamine (2M in THF/MeOH), and Ti(OiPr)₄ for 6–12 hours before adding the reducing agent. This ensures the equilibrium shifts fully to the imine.

Problem 2: The "Bis-Alkylated" Impurity (Tertiary Amine)
  • Symptom: Presence of N,N-dimethyl-1-(3-methylthiophen-2-yl)methanamine.

  • Mechanism: The product (secondary amine) is more nucleophilic than the starting methylamine. If the imine is not fully formed before reduction, or if the reducing agent is too aggressive, the product reacts with remaining aldehyde.

  • Troubleshooting Guide:

VariableRecommendationReasoning
Methylamine Stoichiometry Excess (3.0 – 5.0 equiv) Pushes equilibrium toward imine; statistically reduces chance of product reacting with aldehyde.
Reducing Agent NaBH₄ (Sodium Borohydride) Mild enough to avoid reducing the aldehyde directly (mostly). Avoid NaCNBH₃ on scale due to cyanide waste management.
Temperature 0°C to 10°C Keep cold during hydride addition to suppress side reactions.
Addition Mode Stepwise Do NOT mix all reagents at once. Form imine first, then add hydride.
Problem 3: Product Instability (Darkening/Tars)
  • Symptom: The isolated oil turns black/brown upon storage.

  • Root Cause: Thiophene amines are electron-rich and prone to oxidative degradation and polymerization in air (free base form).

  • Solution:

    • Salt Formation: Do not store the free base. Convert immediately to the Hydrochloride (HCl) or Oxalate salt.

    • Protocol: Dissolve crude oil in EtOAc or MTBE. Cool to 0°C. Add HCl in IPA/Dioxane dropwise. Filter the white solid. This stabilizes the amine and purifies it from non-basic impurities.

Module 3: Critical Safety & Scale-Up FAQs

Q1: Can I use catalytic hydrogenation (H₂/Pd-C) instead of Borohydride?

A: Proceed with extreme caution.

  • Risk: Thiophenes are "catalyst poisons." The sulfur atom binds strongly to Pd or Pt, deactivating the catalyst.

  • Risk: Under high pressure/temperature, you risk hydrodesulfurization (ring opening), destroying your thiophene core.

  • Verdict: For thiophenes, stoichiometric borohydride (NaBH₄ or STAB) is more robust and reproducible than catalytic hydrogenation.

Q2: How do I handle the exotherm during NaBH₄ addition on a 5kg scale?

A: The reduction of the imine is highly exothermic.

  • Pellets vs. Powder: Use NaBH₄ pellets to slow the dissolution rate, or use a stabilized solution (NaBH₄ in NaOH) if compatible with your solvent system.

  • Dosing: Add the hydride portion-wise over 2–4 hours. Monitor internal temperature (keep <20°C).

  • Quench: The quench (destroying excess hydride) generates H₂ gas. Use acetone first (gentle quench) or dilute acid very slowly with high agitation to prevent foaming over.

Q3: The workup emulsion is impossible to break. Why?

A: Titanium residues (from Ti(OiPr)₄) form gelatinous hydroxides upon aqueous workup.

  • The Fix: Quench the reaction mixture with Rochelle's Salt (Sodium Potassium Tartrate) solution or 10% Ammonium Chloride. Stir vigorously for at least 2 hours. The tartrate complexes the titanium, resulting in distinct phase separation.

Module 4: Validated Experimental Protocol (Draft)

Note: This protocol incorporates the "3-methyl" steric fixes.

  • Imine Formation:

    • Charge 3-methylthiophene-2-carbaldehyde (1.0 wt) and THF (5-10 vol) to the reactor.

    • Cool to 0°C.

    • Add Methylamine (33% in EtOH or 2M in THF, 3.0 equiv).

    • Add Ti(OiPr)₄ (1.1 equiv) slowly. Exotherm expected.

    • Warm to 20-25°C and stir for 6–12h. Check conversion by HPLC (Imine vs Aldehyde).

  • Reduction:

    • Cool mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise over 2 hours. Maintain T < 10°C.

    • Stir at 0–10°C for 2 hours.

  • Workup:

    • Quench with 20% Rochelle's Salt solution. Stir 2h until layers clarify.

    • Separate organic layer.[1] Extract aqueous with MTBE.

    • Wash combined organics with Brine. Dry (Na₂SO₄).[1]

  • Salt Formation (Critical for Stability):

    • Concentrate organics to roughly 3 volumes (do not dry completely to oil).

    • Add HCl in IPA (1.1 equiv) at 0°C.

    • Filter the precipitated solid. Wash with cold MTBE. Dry under vacuum/N₂.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

    • Core reference for the stoichiometry and choice of hydride reagents.
  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2530. Link

    • Authoritative source for using Titanium to overcome steric hindrance and drive imine equilibrium.
  • Sorbera, L.A., et al. "Duloxetine Oxalate." Drugs of the Future, 2000, 25(9), 907.
  • Press, J. B., et al. "Chemistry of Thiophene. Desulfurization and Ring-Opening Reactions." The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

Sources

Technical Support Center: Analytical Method Development for N-methyl-1-(3-methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Method Development for N-methyl-1-(3-methylthiophen-2-yl)methanamine Role: Senior Application Scientist Context: Duloxetine Synthesis Intermediate & Impurity Profiling

Introduction: The "Hidden" Intermediate

Welcome to the Technical Support Center. You are likely here because you are analyzing This compound (often coded as the "Duloxetine Amine Intermediate" or "Thiophene Methylamine").

This molecule presents a classic "double-trouble" scenario in analytical chemistry:

  • The Secondary Amine: Causes severe peak tailing on standard silica columns due to silanol interactions.[1]

  • The Thiophene Ring: Offers limited UV selectivity and is prone to oxidation, complicating stability studies.

This guide moves beyond generic protocols to address the causality of these failures and provides self-validating solutions.

Module 1: Chromatographic Separation (HPLC/UPLC)

Troubleshooting Ticket #404: "My Peak Looks Like a Shark Fin (Severe Tailing)"

User Issue:

"I'm using a standard C18 column with 0.1% Formic Acid. The peak for the amine is tailing (Asymmetry > 1.8), and retention time drifts between injections."

Root Cause Analysis: The secondary amine function (


) is fully protonated at pH 3.0. These positively charged cations interact electrostatically with residual negatively charged silanols (

) on the silica surface. This secondary retention mechanism causes the "shark fin" tailing.

The Solution: The "Charged Surface" Protocol Do not simply increase the buffer concentration. You must neutralize the surface interaction.

Recommended Protocol:

ParameterSpecificationRationale
Column Charged Surface Hybrid (CSH) C18 or Biphenyl CSH particles carry a slight positive charge, repelling the protonated amine and preventing silanol interaction.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Provides ionic strength to mask silanols. Formate is MS-compatible.
Mobile Phase B AcetonitrileMethanol can cause higher backpressure and broader peaks for this analyte.
Flow Rate 0.4 mL/min (UPLC) / 1.0 mL/min (HPLC)Standard linear velocities.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer for the amine.

Self-Validating Check:

  • Calculate the USP Tailing Factor (

    
    ) .
    
  • Pass Criteria:

    
    . If 
    
    
    
    , switch to High pH mode (Ammonium Bicarbonate, pH 10.0) using a Hybrid (BEH/Gemini) column to deprotonate the amine entirely.
Visual Troubleshooting Workflow

HPLC_Troubleshooting Start Issue: Peak Tailing (As > 1.5) Check_pH Check Mobile Phase pH Start->Check_pH Decision_pH Is pH < 4.0? Check_pH->Decision_pH Low_pH_Path Low pH Strategy (Protonated Amine) Decision_pH->Low_pH_Path Yes High_pH_Path High pH Strategy (Neutral Amine) Decision_pH->High_pH_Path No Action_CSH Switch to CSH or Polar-Embedded Column Low_pH_Path->Action_CSH Repel Cation Action_HighPH Use 10mM NH4HCO3 (pH 10) on Hybrid Silica (BEH) High_pH_Path->Action_HighPH Deprotonate Amine Result Result: Symmetrical Peak Action_CSH->Result Action_HighPH->Result

Caption: Decision tree for resolving secondary amine peak tailing based on mobile phase pH strategy.

Module 2: Detection & Sensitivity (UV vs. MS)

Troubleshooting Ticket #502: "Low Sensitivity / No Peak at 254 nm"

User Issue:

"I am running the method at 254 nm (standard for aromatics), but the limit of detection (LOD) is poor. The baseline is noisy."

Root Cause Analysis: The thiophene ring has a distinct UV absorption profile compared to benzene. While it conjugates, the absorption maximum (


) for alkyl-substituted thiophenes is typically blue-shifted relative to standard aromatics. 254 nm is often on the shoulder of the absorption curve, not the apex.

The Solution: Wavelength Optimization

  • UV Target: Set detection to 230 nm - 235 nm .

    • Why? This region captures the

      
       transition of the thiophene ring.
      
  • Reference Wavelength (DAD): Turn OFF reference wavelength or set it > 400 nm.

    • Risk:[2][3][4] Using a reference like 360 nm can subtract real signal if the thiophene spectrum tails into the visible region.

Mass Spectrometry (LC-MS/MS) Transition Table: For trace impurity analysis (e.g., genotoxic impurity screening), UV is insufficient. Use ESI+ mode.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Origin
142.1

111.0 20Loss of Methylamine (

)
142.1

97.0 35Thiophene ring fragment (Methylthiophene cation)

Module 3: Sample Preparation & Stability

Troubleshooting Ticket #601: "Ghost Peaks Appearing Overnight"

User Issue:

"My standard solution was clear yesterday. Today, I see a small peak eluting before the main peak and the solution has turned slightly yellow."

Root Cause Analysis: Thiophene derivatives are electron-rich and susceptible to oxidative degradation , particularly at the sulfur atom (forming sulfoxides/sulfones) or the secondary amine (forming N-oxides). Furthermore, secondary amines can react with trace aldehydes in solvents (e.g., formaldehyde in poor-quality methanol) to form imines/hemiaminals.

The Solution: Stabilization Protocol

  • Solvent Choice: Use Acetonitrile instead of Methanol for sample prep.

    • Reason: Acetonitrile is aprotic and less likely to contain aldehyde impurities than alcohols.

  • Antioxidant: Add 0.05% BHT (Butylated Hydroxytoluene) to the diluent if storing samples > 24 hours.

  • Container: Amber glass vials are mandatory. Thiophenes can undergo photo-oxidation.

Stability Workflow Diagram

Stability_Check Sample Sample Prep (Acetonitrile) Storage Storage (Amber Vial, 4°C) Sample->Storage Check Re-Analysis (24 Hours) Storage->Check Decision New Impurity? Check->Decision Oxidation Cause: Oxidation Action: Add BHT Decision->Oxidation Early Eluter (Polar) Aldehyde Cause: Solvent Reactivity Action: Change Solvent Grade Decision->Aldehyde Late Eluter (Adduct)

Caption: Workflow to diagnose and mitigate degradation of the thiophene amine intermediate.

Module 4: GC-MS Alternative Method

Context: If HPLC is failing due to matrix interference, Gas Chromatography (GC) is a viable orthogonal method, but the secondary amine requires derivatization to prevent adsorption in the inlet.

Protocol:

  • Reagent: Trifluoroacetic Anhydride (TFAA).

  • Reaction: Incubate sample with TFAA at 60°C for 30 mins.

  • Mechanism: Converts the polar secondary amine (

    
    ) into a volatile, non-polar amide (
    
    
    
    ).
  • Advantage: The fluorinated derivative provides excellent mass spectral tags for sensitivity.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.Link

  • Boig, F. S., et al. (1953). Ultraviolet Absorption Spectra in the Thiophene Series.[3][5][6] The Journal of Organic Chemistry.[5] Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation of Amines.[7]Link

  • U.S. Pharmacopeia (USP). (2023). USP Monograph: Duloxetine Hydrochloride - Impurity Profiling.Link

  • Phenomenex. (2024). Troubleshooting HPLC Peak Shape: Tailing and Fronting.Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of N-methyl-1-(3-methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific integrity. This guide provides an in-depth, practical comparison and validation workflow for the spectroscopic data of N-methyl-1-(3-methylthiophen-2-yl)methanamine . In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide will establish a robust framework for validation by comparing predicted spectroscopic data against standard experimental protocols. This approach not only prepares the researcher for data acquisition but also instills a critical eye for data interpretation and validation.

The Imperative of Spectroscopic Validation

In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function. A minor structural ambiguity can lead to vastly different biological activities or material properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure. However, the raw data from these instruments are merely the starting point. A rigorous validation process, grounded in established principles and comparative analysis, is essential to translate spectra into a confirmed molecular structure. This guide will walk you through this critical process for this compound.

The Validation Workflow: A Holistic Approach

The validation of a compound's structure is not a linear process but rather an integrated workflow where data from multiple spectroscopic techniques are cross-verified. This ensures a self-validating system where the strengths of one technique compensate for the ambiguities of another.

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation & Confirmation synthesis Synthesis of N-methyl-1- (3-methylthiophen-2-yl)methanamine purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms compare Comparison of Experimental vs. Predicted Data nmr->compare ir->compare ms->compare predict Prediction of Spectroscopic Data (Analogs, Software) predict->compare cross_verify Cross-Verification (NMR, IR, MS) compare->cross_verify structure Structure Confirmed cross_verify->structure

Caption: Overall workflow for the synthesis, spectroscopic analysis, and data validation of a chemical compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their relative numbers, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is based on the analysis of its structural analogs, namely 3-methylthiophene and N-methyl-1-(thiophen-2-yl)methanamine, and the known effects of substituents on chemical shifts.[1][2]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale
H on N-H~1.5 - 2.5Broad Singlet1HThe N-H proton is exchangeable and its chemical shift is solvent and concentration-dependent. It often appears as a broad signal.
CH₃ on N~2.3 - 2.5Singlet3HThe methyl group on the nitrogen is a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-withdrawing nitrogen.
CH₂~3.7 - 3.9Singlet2HThe methylene protons are adjacent to the electron-withdrawing nitrogen and the thiophene ring. They are expected to be a singlet as the N-H proton coupling is often not observed due to exchange.
CH₃ on thiophene~2.1 - 2.3Singlet3HThe methyl group on the thiophene ring is a singlet and its chemical shift is in the typical range for an aromatic methyl group.
H-4 on thiophene~6.8 - 7.0Doublet1HThis proton is coupled to H-5, resulting in a doublet. The typical coupling constant (J) for vicinal protons in a thiophene ring is in the range of 3-6 Hz.[3]
H-5 on thiophene~7.1 - 7.3Doublet1HThis proton is also coupled to H-4, appearing as a doublet with the same coupling constant.
Experimental Protocol for ¹H NMR Data Acquisition and Validation
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 30° or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.[5]

  • Data Processing and Validation:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hz.

    • Compare the experimental spectrum to the predicted spectrum in the table above. Key validation checks include:

      • Does the number of signals match the number of unique proton environments?

      • Do the integrations match the number of protons in each environment?

      • Are the chemical shifts and multiplicities consistent with the proposed structure?

      • Are the coupling constants within the expected range for thiophene derivatives?[6]

G cluster_nmr ¹H NMR Interpretation Workflow start Acquired ¹H NMR Spectrum signals Count Number of Signals (Unique Proton Environments) start->signals chem_shift Analyze Chemical Shifts (Electronic Environment) signals->chem_shift integration Analyze Integration (Relative Number of Protons) chem_shift->integration multiplicity Analyze Multiplicity (Neighboring Protons) integration->multiplicity coupling Measure Coupling Constants (J) (Connectivity) multiplicity->coupling structure Propose/Confirm Structure coupling->structure

Caption: Step-by-step workflow for the interpretation of a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of unique carbon environments in a molecule and their electronic nature.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are estimated based on known values for thiophene and substituted thiophenes, and the effects of the aminomethyl and methyl substituents.[7]

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
CH₃ on N~35 - 40The N-methyl carbon is in the typical range for an aliphatic amine.
CH₂~50 - 55The methylene carbon is deshielded by the adjacent nitrogen and thiophene ring.
CH₃ on thiophene~14 - 18The methyl group on the thiophene ring is in the typical range for an aromatic methyl group.
C-3 on thiophene~135 - 140This carbon is substituted with a methyl group.
C-2 on thiophene~140 - 145This carbon is substituted with the aminomethyl group.
C-4 on thiophene~125 - 130Aromatic CH carbon.
C-5 on thiophene~123 - 128Aromatic CH carbon, typically slightly upfield from C-4 in 3-substituted thiophenes.
Experimental Protocol for ¹³C NMR Data Acquisition and Validation
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup and Data Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Optionally, acquire a Distortionless Enhancement by Polarization Transfer (DEPT) spectrum (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Validation:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum using the solvent signal or TMS.

    • Compare the number of signals to the number of unique carbon atoms in the molecule.

    • Compare the observed chemical shifts to the predicted values in the table.

    • Use DEPT spectra to confirm the assignment of methyl, methylene, and methine carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted Characteristic IR Absorptions
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3300 - 3500Medium-WeakCharacteristic of secondary amines. May be broad.[8]
C-H Stretch (Aromatic)3000 - 3100Medium-WeakC-H stretching on the thiophene ring.
C-H Stretch (Aliphatic)2800 - 3000MediumC-H stretching of the methyl and methylene groups.[9]
C=C Stretch (Aromatic)1400 - 1600Medium-WeakThiophene ring stretching vibrations.
C-N Stretch1020 - 1250MediumCharacteristic of aliphatic amines.[9]
C-S Stretch600 - 800WeakCharacteristic of the thiophene ring.
Experimental Protocol for IR Spectroscopy Data Acquisition and Validation
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the clean salt plates or ATR crystal.

    • Place the sample on the plates or ATR crystal and acquire the sample spectrum.

  • Data Processing and Validation:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the major absorption bands and compare their wavenumbers to the predicted values in the table.

    • The presence of the key functional group absorptions (N-H, aliphatic and aromatic C-H, C-N) provides strong evidence for the proposed structure. The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique for each compound.[9]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): m/z = 155.06 (for C₈H₁₃NS)

  • Major Fragment Ions:

    • m/z = 140: Loss of a methyl group ([M-CH₃]⁺).

    • m/z = 110: Benzylic cleavage to form the 3-methyl-2-thienylmethyl cation. This is expected to be a major fragment.

    • m/z = 44: Cleavage to form the [CH₂=NHCH₃]⁺ ion.

Experimental Protocol for Mass Spectrometry Data Acquisition and Validation
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Processing and Validation:

    • Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of the target compound.

    • Analyze the fragmentation pattern and compare it to the predicted fragments. The fragmentation should be consistent with the known cleavage pathways of similar compounds.

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and key fragments, providing a very high degree of confidence in the assignments.

Conclusion

The validation of spectroscopic data is a meticulous process that requires a combination of predictive analysis and rigorous experimental technique. By establishing a set of expected spectral characteristics for this compound based on sound chemical principles and data from structural analogs, researchers are well-equipped to acquire and interpret experimental data with a high degree of confidence. The cross-verification of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as outlined in this guide, provides a robust and self-validating framework to ensure the unequivocal confirmation of the compound's structure. This commitment to scientific integrity is paramount in the advancement of chemical research and development.

References

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Al-Showiman, S. S. (1985). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chemical Society of Pakistan, 7(2), 147-151.
  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

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  • Whiteaker, J. R., Halusa, S., Hoofnagle, A. N., Sharma, V., & Paulovich, A. G. (2019). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation.
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  • University of Maryland. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3. Retrieved from [Link]

  • ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

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  • National Cancer Institute. (n.d.). Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

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  • ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Thiophene-2-Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring is a foundational scaffold in medicinal chemistry, recognized for its role in a multitude of pharmacologically active compounds.[1][2] Its isosteric relationship with the phenyl ring allows it to improve physicochemical properties and metabolic stability in drug candidates.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-2-methanamine derivatives, using N-methyl-1-(3-methylthiophen-2-yl)methanamine as a central reference point. While specific biological data for this exact molecule is not extensively published, the broader class of thiophene-2-methanamines has been explored for various therapeutic targets, including antimicrobial, anti-inflammatory, and central nervous system applications.[4][5][6][7]

Core Scaffold and Key Structural Features

The fundamental structure of interest is the thiophene-2-methanamine core. The biological activity of derivatives can be systematically modulated by substitutions on the thiophene ring and the amine function. For our reference compound, this compound, the key features for SAR exploration are:

  • The Thiophene Ring: An aromatic five-membered heterocycle containing a sulfur atom.

  • The Methyl Group at Position 3: An electron-donating group that can influence the electronics and steric profile of the thiophene ring.

  • The Methanamine Side Chain at Position 2: A flexible linker to a key interacting functional group, the amine.

  • The N-methyl Group: Influences the basicity, lipophilicity, and hydrogen bonding capacity of the amine.

The following sections will compare how modifications to these features impact biological activity, supported by experimental data from the literature on analogous compounds.

Structure-Activity Relationship (SAR) Analysis

The SAR for this class of compounds is highly dependent on the therapeutic target. Below, we explore key structural modifications and their observed effects in different biological contexts.

Substitution at Position 3:

The presence and nature of substituents at the 3-position of the thiophene ring can significantly impact activity. In a study of thiophene-2-carboxamide derivatives with antioxidant and antibacterial properties, the presence of an electron-donating amino group at the 3-position was found to be more potent than a hydroxyl or methyl group.[8] This suggests that increasing the electron density of the thiophene ring can be beneficial for certain biological activities.[8]

Substitution at Other Ring Positions:

While our reference compound is substituted at the 3-position, modifications at the 4- and 5-positions are also crucial. For instance, in a series of thiophene derivatives evaluated as acetylcholinesterase inhibitors, the substitution pattern on the thiophene ring was critical for activity.[9]

Bioisosteric Replacement of the Thiophene Ring:

The thiophene ring itself is often used as a bioisostere of a phenyl ring.[3] In SAR studies, it is common to compare the activity of thiophene derivatives with their phenyl or other heterocyclic analogs (e.g., furan, pyrrole) to understand the importance of the sulfur heteroatom and the specific electronic properties of the thiophene ring.

Alterations to the Amine:

The nature of the amine group is a critical determinant of activity. The basicity of the amine, which is modulated by the number and size of alkyl substituents, influences its ability to form ionic interactions with biological targets. For many centrally acting agents, a secondary amine (like the N-methyl in our reference compound) or a tertiary amine is optimal for activity.

Conversion to Amides:

Converting the amine to an amide introduces a hydrogen bond donor and acceptor and changes the overall electronic and steric profile. A series of 2-pyrimidyl-5-amidothiophenes were synthesized and found to be potent inhibitors of the AKT kinase, with IC50 values in the low nanomolar range.[10] In another study, thiophene carboxamide derivatives showed promising antiproliferative activity against several cancer cell lines.[11]

The following table summarizes the SAR for thiophene derivatives based on published data for analogous compounds.

Compound Scaffold Modification Biological Target/Activity Observed Effect Reference
Thiophene-2-carboxamide3-amino vs. 3-hydroxy/3-methylAntioxidant/Antibacterial3-amino derivatives are more potent.[8][8]
Thiophene-2-carboxamideVariesAnticancer (AKT inhibitor)Potent inhibition with low nM IC50 values.[10][10]
TetrahydrobenzothiopheneVariesAcetylcholinesterase InhibitionSome derivatives were more potent than the reference drug Donepezil.[9][9]
Thiophene DerivativesVariesAntimicrobialSeveral derivatives showed high activity against Aspergillus fumigatus.[5][5]
Thiophene-based compoundsVariesAnti-inflammatory (COX/LOX)The presence of carboxylic acids, esters, amines, and amides is important for activity.[6][6]
Experimental Protocols for SAR Evaluation

To establish a robust SAR, standardized and reproducible biological assays are essential. Below are example protocols for evaluating the antimicrobial and anticancer activities of novel thiophene-2-methanamine derivatives.

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Materials:

  • Test compounds (e.g., this compound and analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in CAMHB in the 96-well plates.

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include positive (no compound) and negative (no bacteria) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Causality and Self-Validation:

  • Why CAMHB? It is the standard medium for antimicrobial susceptibility testing, with controlled levels of cations that can affect the activity of some antibiotics.

  • Why a 0.5 McFarland standard? This ensures a standardized starting inoculum, which is critical for reproducibility.

  • Controls: The positive control validates that the bacteria can grow in the assay conditions, while the negative control ensures the sterility of the medium.

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., A375 melanoma, HT-29 colon, MCF-7 breast)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality and Self-Validation:

  • Why allow cells to adhere overnight? This ensures that the cells are in a healthy, proliferative state before compound treatment.

  • Why use a solubilization buffer? The formazan crystals are insoluble in aqueous solution and must be dissolved to be quantified.

  • Controls: Untreated cells serve as a 100% viability control, while wells with medium only serve as a blank.

Visualization of SAR Concepts and Workflows

SAR_Trends cluster_core Core Scaffold cluster_mods Modifications cluster_activity Biological Activity Core Thiophene-2-Methanamine Ring_Sub Ring Substitution (e.g., 3-position) Core->Ring_Sub Amine_Sub Amine Modification (e.g., N-alkylation, Amide) Core->Amine_Sub Bioisostere Ring Bioisostere (e.g., Phenyl) Core->Bioisostere Activity Potency & Selectivity Ring_Sub->Activity Influences Amine_Sub->Activity Influences Bioisostere->Activity Influences

Caption: Key modification points influencing the biological activity of the thiophene-2-methanamine scaffold.

MIC_Workflow A Prepare Compound Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read Results (Visual/OD) E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

References

  • University of Toyama. (2023). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute, 66(5), 142-148. [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

  • El-Sayed, N. N. E., et al. (2021). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 26(14), 4333. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Gouda, M. A., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 19(11), 17514-17529. [Link]

  • Abdel-Aziz, M., et al. (2016). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Metwally, M. A., et al. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 43(3), 2004-2016. [Link]

  • Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61. [Link]

  • Luo, Y., et al. (2008). Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 18(3), 1011-1015. [Link]

  • PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. [Link]

  • Tang, G., et al. (2014). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molecules, 19(9), 13348-13354. [Link]

  • Patel, R. V., et al. (2015). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Mini-Reviews in Medicinal Chemistry, 15(14), 1196-1207. [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6524. [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4344. [Link]

  • Bîcu, E., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(15), 4734. [Link]

  • Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61. [Link]

  • Metwally, K. A., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). ResearchGate. [Link]

  • Manju, et al. (2012). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Rasayan Journal of Chemistry, 5(2), 209-214. [Link]

  • G., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Scientific Research in Science and Technology, 9(4), 48-55. [Link]

  • Kumar, A., et al. (2023). In-silico approach towards thiophene incorporated 1,3-oxazepine using 5-HTT and 5-HT2AR receptors for antidepressant activity. Journal of Applied Pharmaceutical Science, 13(12), 190-200. [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

Sources

A Comparative Analysis of the Cytotoxic Potential of N-methyl-1-(3-methylthiophen-2-yl)methanamine and Structurally Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiophene-based compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] The thiophene ring is a versatile scaffold found in numerous FDA-approved drugs and is recognized for its role in modulating biological processes, including those implicated in cancer progression.[2] This guide provides a comparative analysis of the cytotoxic potential of N-methyl-1-(3-methylthiophen-2-yl)methanamine and a series of structurally related aminomethylthiophene analogs. Due to the limited publicly available cytotoxicity data for this compound, this guide will leverage experimental data from closely related compounds to infer potential structure-activity relationships (SAR) and guide future research in this area. The primary focus will be on in vitro cytotoxicity data obtained from peer-reviewed studies, with a detailed examination of the experimental methodologies employed.

Rationale for Compound Selection

The selection of compounds for this comparative analysis is based on structural similarity to this compound, focusing on the core aminomethylthiophene moiety. The chosen analogs, derived from a tetrahydrobenzo[b]thiophene scaffold, allow for an exploration of how modifications to the amine and the aromatic ring system influence cytotoxic activity. Specifically, we will examine a 2-iodobenzamide derivative and its corresponding benzylamine analog to understand the impact of the amide versus the amine linkage on cytotoxicity.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for the selected thiophene derivatives against the human non-small cell lung cancer cell line, A549. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell viability.

Compound IDChemical NameStructureCell LineIC50 (µM)Reference
Target This compoundthis compoundN/AN/AN/A
BZ02 2-iodo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamideBZ02 Structure [Image Placeholder]A5496.10[3]
BZA06 (2-iodobenzyl)(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amineBZA06 Structure [Image Placeholder]A54930[3]

Note: "N/A" indicates that no publicly available data was found for the target compound. The structures for BZ02 and BZA06 are inferred from their chemical names as presented in the source material.

Analysis of Structure-Activity Relationships

The experimental data reveals a significant difference in the cytotoxic activity between the benzamide (BZ02) and benzylamine (BZA06) derivatives. The 2-iodobenzamide (BZ02) exhibited a considerably lower IC50 value (6.10 µM) compared to its corresponding benzylamine analog (BZA06) (30 µM) against the A549 cell line.[3] This suggests that the amide linkage in this structural context is more favorable for cytotoxic activity than the amine linkage.

Several factors could contribute to this observation:

  • Electronic Effects: The electron-withdrawing nature of the carbonyl group in the amide may influence the overall electronic distribution of the molecule, potentially enhancing its interaction with biological targets.

  • Hydrogen Bonding: The amide functionality can act as both a hydrogen bond donor and acceptor, potentially forming stronger interactions with target proteins compared to the secondary amine in the benzylamine derivative.

  • Conformational Rigidity: The planar nature of the amide bond can introduce a degree of conformational rigidity, which may be beneficial for binding to a specific target.

While no direct cytotoxicity data is available for this compound, the comparison with BZA06, which also possesses a secondary amine, suggests that its cytotoxic potential might be modest. However, it is crucial to note that the tetrahydrobenzo[b]thiophene scaffold of BZ02 and BZA06 differs from the simple 3-methylthiophene ring of the target compound. This difference in the ring system could significantly impact the overall biological activity. Further experimental evaluation is necessary to determine the actual cytotoxicity of this compound.

Experimental Methodologies

The determination of in vitro cytotoxicity is a critical step in the evaluation of novel chemical entities. The following section details a standard protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. This conversion is catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble and are dissolved using a solubilizing agent, typically dimethyl sulfoxide (DMSO). The absorbance of the colored solution is then measured using a spectrophotometer, and the intensity of the color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., A549).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

    • Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells into 96-well plate incubation_24h Incubate for 24h (Cell Attachment) cell_seeding->incubation_24h add_compounds Add test compounds at various concentrations incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_2_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubation_2_4h add_dmso Add DMSO to dissolve formazan incubation_2_4h->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Potential Mechanisms of Action

Thiophene derivatives have been reported to exert their anticancer effects through various mechanisms.[1] While the specific targets of the compounds discussed in this guide have not been fully elucidated, potential mechanisms include:

  • Kinase Inhibition: Many thiophene-containing molecules have been shown to inhibit protein kinases that are crucial for cancer cell signaling and proliferation.[2]

  • Microtubule Disruption: Some compounds can interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

Thiophene_MoA cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes Thiophene Thiophene Derivative Kinase_Inhibition Kinase Inhibition Thiophene->Kinase_Inhibition Microtubule_Disruption Microtubule Disruption Thiophene->Microtubule_Disruption ROS_Induction ROS Induction Thiophene->ROS_Induction Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis ROS_Induction->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanisms of action for thiophene derivatives.

Conclusion

This comparative guide highlights the cytotoxic potential of thiophene derivatives and underscores the importance of subtle structural modifications in determining biological activity. The available data on structurally similar compounds suggest that this compound may possess modest cytotoxic activity, although this requires experimental verification. The significant difference in cytotoxicity between the benzamide and benzylamine analogs emphasizes the critical role of the linker in influencing the compound's interaction with its biological target. Future research should focus on synthesizing and evaluating the cytotoxicity of this compound and a broader range of its derivatives to establish a more comprehensive structure-activity relationship. Such studies will be invaluable for the rational design of novel and more potent thiophene-based anticancer agents.

References

Sources

"N-methyl-1-(3-methylthiophen-2-yl)methanamine" toxicology profile comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Classification

N-methyl-1-(3-methylthiophen-2-yl)methanamine represents a specific structural class of thiophene-based secondary amines. While structurally homologous to the psychostimulant Methiopropamine (MPA) and the classic Methamphetamine , it possesses a critical structural divergence: the absence of an alpha-methyl group on the alkyl chain.

This guide provides a rigorous toxicological comparison, positioning this molecule not as a stable psychostimulant, but as a metabolically labile benzylamine analog with distinct hepatotoxic risks associated with the thiophene moiety.

The "Alpha-Methyl Switch"

The defining toxicological feature of this molecule is the absence of steric hindrance at the alpha-carbon.

  • Methamphetamine/MPA: Contain an

    
    -methyl group (-CH(CH3)-), blocking Monoamine Oxidase (MAO) access, resulting in high CNS stability and prolonged half-life.
    
  • Target Molecule: Lacks the

    
    -methyl group (-CH2-), rendering it a high-affinity substrate for MAO-B. This predicts rapid first-pass metabolism  and significantly reduced CNS bioavailability compared to its amphetamine counterparts.
    

Chemical & Physical Profile

PropertyTarget MoleculeMethiopropamine (MPA)N,2-Dimethylbenzylamine
Structure Thiophene-based BenzylamineThiophene-based AmphetamineBenzene-based Benzylamine
Formula C

H

NS
C

H

NS
C

H

N
Alpha-Methyl? NO (Unprotected)YES (Protected)NO (Unprotected)
Predicted pKa ~9.2 - 9.5~9.8~9.4
LogP (Lipophilicity) ~1.8 - 2.1~2.5~2.3
Metabolic Fate Rapid Deamination (MAO)N-Demethylation / Ring OxidationRapid Deamination (MAO)
Tox Class Skin Corr.[1] 1B / IrritantStimulant / SympathomimeticIrritant / CNS Depressant (High dose)

Comparative Toxicological Analysis

Metabolic Stability & CNS Potency

The primary toxicological differentiator is the susceptibility to oxidative deamination.

  • Mechanism: The target molecule acts as a "false substrate" for MAO-B. Upon entry into the presynaptic terminal or liver, MAO enzymes rapidly convert the amine into an aldehyde (3-methylthiophene-2-carboxaldehyde), releasing methylamine and hydrogen peroxide.

  • Outcome: Unlike MPA, which accumulates in the synapse to reverse monoamine transporters, the target molecule is degraded too rapidly to sustain significant psychostimulant effects in vivo unless MAO is inhibited.

  • Toxicological Implication: The production of H

    
    O
    
    
    
    (oxidative stress) and reactive aldehydes in the striatum or liver may drive localized cellular stress rather than receptor-mediated toxicity.
Thiophene Bioactivation (Hepatotoxicity Risk)

Unlike its benzene analog (N,2-dimethylbenzylamine), the thiophene ring introduces a risk of metabolic bioactivation via Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • S-Oxidation Pathway: The sulfur atom in the thiophene ring can undergo oxidation to form a thiophene-S-oxide and subsequently a thiophene-S-dioxide .

  • Michael Acceptor Formation: These oxides are highly reactive electrophiles (Michael acceptors) that can covalently bind to hepatic proteins or deplete glutathione (GSH) pools.

  • Comparison:

    • Benzene Analog: Metabolically inert ring; excreted as benzoic acid derivatives.

    • Target Molecule: Potential for idiosyncratic hepatotoxicity due to covalent binding of the S-oxide intermediate.

Visualizing the Toxicity Pathways

The following diagram illustrates the divergent metabolic fates between the Target Molecule (MAO Vulnerable) and MPA (MAO Resistant), alongside the Thiophene activation pathway.

MetabolicPathways Target N-methyl-1-(3-methylthiophen-2-yl) methanamine MAO Monoamine Oxidase (MAO-B) Target->MAO High Affinity Substrate P450 CYP450 (S-Oxidation) Target->P450 Minor Pathway MPA Methiopropamine (MPA) (Alpha-Methyl Protected) MPA->MAO Blocked by Alpha-Methyl Excretion Renal Excretion (Unchanged/Demethylated) MPA->Excretion Prolonged Half-life Aldehyde Reactive Aldehyde + H2O2 (Oxidative Stress) MAO->Aldehyde Rapid Deamination S_Oxide Thiophene-S-Oxide (Electrophile) P450->S_Oxide Bioactivation Adduct Protein Adducts (Hepatotoxicity) S_Oxide->Adduct GSH Depletion

Caption: Divergent metabolic fates. The target molecule undergoes rapid oxidative deamination (Top Path), limiting CNS activity but generating oxidative byproducts. MPA (Bottom Path) resists this, leading to stimulant accumulation.

Experimental Protocols for Validation

To empirically validate the theoretical profile above, the following standardized assays are required.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Quantify the "Alpha-Methyl Switch" effect by comparing intrinsic clearance (


) of the Target vs. MPA.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates:

    • Test Compound: Target Molecule (1 µM).

    • Reference: Methiopropamine (1 µM).

    • Control: Verapamil (High clearance), Warfarin (Low clearance).

  • Reaction: Initiate with NADPH-generating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Data Output: Calculate

    
     and 
    
    
    
    .
    • Expectation: Target

      
       min (High Clearance); MPA 
      
      
      
      min (Low Clearance).
Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect reactive thiophene-S-oxide intermediates.

  • Incubation: Incubate Target Molecule (10 µM) with HLM and NADPH.

  • Trapping Agent: Add excess Glutathione (GSH) or Dansyl-GSH (5 mM).

  • Detection: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH-adduct mass shifts (+307 Da).

  • Interpretation: Presence of GSH-adducts confirms metabolic bioactivation and potential for idiosyncratic toxicity.

Predicted Pharmacodynamics (SAR Analysis)

Based on the benzylamine scaffold, the receptor binding profile differs significantly from amphetamines.

Target ProteinPredicted Affinity (

)
Rationale
DAT (Dopamine Transporter) > 10,000 nM (Inactive)Benzylamines lack the requisite

-methyl/ethyl spacing for optimal DAT translocation.
NET (Norepinephrine Transporter) > 5,000 nM (Weak)Weak affinity possible, but rapid metabolism prevents sustained adrenergic signaling.
TAAR1 (Trace Amine Receptor) Moderate AgonistBenzylamines often activate TAAR1, potentially modulating other monoamines, but effects are transient.
5-HT2A InactiveLacks the substitution pattern (e.g., 2,5-dimethoxy) required for psychedelic activity.
SAR Visualization

SAR cluster_0 Structure-Activity Relationship (SAR) Core Thiophene Core (Bioisostere of Phenyl) Linker Methylene Linker (-CH2-) NO Alpha-Methyl Core->Linker Lipophilicity Amine N-Methylamine (Secondary Amine) Linker->Amine MAO Vulnerability Effect PREDICTED PROFILE: Low CNS Potency High Irritancy Metabolic Instability Linker->Effect Determining Factor

Caption: The methylene linker (Red Node) is the critical determinant, preventing the molecule from acting as a sustained psychostimulant.

References

  • PubChem Compound Summary. (2025). 1-(3-methylthiophen-2-yl)methanamine (CAS 104163-35-1).[1][2] National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (2024).[1][3] Registration Dossier: Thiophene derivatives and skin corrosion classification.Link[1]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology, 18(10), 1563-1574. (Mechanistic basis for thiophene-S-oxide toxicity).
  • Welter-Luedeke, J., & Maurer, H. H. (2016). New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives. Therapeutic Drug Monitoring, 38(1), 4-11. (SAR of alpha-methyl group in stimulants).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.